molecular formula C11H10BrNO B2521162 3-Bromo-7-ethoxyquinoline CAS No. 1476078-53-1

3-Bromo-7-ethoxyquinoline

Cat. No.: B2521162
CAS No.: 1476078-53-1
M. Wt: 252.111
InChI Key: QUMQZIZRSNZDPW-UHFFFAOYSA-N
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Description

3-Bromo-7-ethoxyquinoline is a useful research compound. Its molecular formula is C11H10BrNO and its molecular weight is 252.111. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-7-ethoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-2-14-10-4-3-8-5-9(12)7-13-11(8)6-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMQZIZRSNZDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=NC=C(C=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-7-ethoxyquinoline (CAS: 1476078-53-1): Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique heterocyclic framework allows for versatile functionalization, enabling the fine-tuning of physicochemical and pharmacological properties.[3][4] Among the vast library of quinoline derivatives, 3-Bromo-7-ethoxyquinoline stands out as a strategically designed intermediate. The bromine atom at the 3-position serves as a versatile synthetic handle for introducing molecular complexity via cross-coupling reactions, while the ethoxy group at the 7-position modulates lipophilicity and metabolic stability.

This technical guide offers a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the compound's fundamental properties, outlines a logical and field-proven synthetic pathway, discusses its characterization, and explores its potential applications as a pivotal building block in the synthesis of novel therapeutic agents.

Part 1: Core Compound Identification and Physicochemical Properties

Precise identification is the foundation of all subsequent research. This compound is a distinct chemical entity with the properties summarized below.

IdentifierDataSource
CAS Number 1476078-53-1[5]
Molecular Formula C₁₁H₁₀BrNO[5]
Molecular Weight 252.11 g/mol [5]
IUPAC Name This compound[5]
SMILES CCOC1=CC=C2C=C(Br)C=NC2=C1[5]
Physical Form Solid (Predicted)
Storage Store in a dark, dry place at room temperature.[5]

Part 2: A Logic-Driven Approach to Synthesis

Retrosynthetic Analysis

The disconnection approach points to 7-ethoxyquinoline as the immediate precursor. The bromine at the C-3 position can be installed via electrophilic aromatic substitution. 7-Ethoxyquinoline, in turn, can be synthesized from the commercially available 7-hydroxyquinoline through a standard Williamson ether synthesis. This multi-step pathway is advantageous as it utilizes common and predictable reactions, ensuring high yields and purity.

G Target This compound Precursor1 7-Ethoxyquinoline Target->Precursor1 C-H Bromination Precursor2 7-Hydroxyquinoline Precursor1->Precursor2 Williamson Ether Synthesis Reagent1 Electrophilic Bromine Source (e.g., NBS) Precursor1->Reagent1 Reagent2 Ethyl Halide (e.g., C2H5I) Precursor2->Reagent2 Reagent3 Base (e.g., K2CO3) Precursor2->Reagent3

Caption: Retrosynthetic analysis of this compound.

Step 1: Synthesis of 7-Ethoxyquinoline via Williamson Ether Synthesis

Causality: The Williamson ether synthesis is the method of choice for preparing asymmetrical ethers from an alkoxide and a primary alkyl halide.[6][7] In this case, the phenolic proton of 7-hydroxyquinoline is sufficiently acidic to be deprotonated by a mild base like potassium carbonate, forming a nucleophilic phenoxide. This nucleophile then readily displaces a halide from an ethylating agent (e.g., iodoethane or bromoethane) in an efficient SN2 reaction.[8] The use of a polar aprotic solvent like DMF or acetonitrile facilitates the reaction by solvating the cation of the base, thereby enhancing the nucleophilicity of the phenoxide.

Detailed Experimental Protocol:

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 7-hydroxyquinoline (1.0 equiv.), anhydrous potassium carbonate (1.5 equiv.), and dimethylformamide (DMF, approx. 0.2 M).

  • Reagent Addition: Add iodoethane (1.2 equiv.) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 7-ethoxyquinoline.

Step 2: Regioselective Bromination of 7-Ethoxyquinoline

Causality: The direct bromination of the quinoline ring requires careful control to achieve regioselectivity.[5] The quinoline nucleus is generally deactivated towards electrophilic substitution, but activating groups can direct the position of attack. The ethoxy group at C-7 is an ortho-, para-directing activator. However, the pyridine ring is significantly electron-deficient, making the benzene ring more susceptible to electrophilic attack. For bromination at the C-3 position of the pyridine ring, specific conditions are often required. N-Bromosuccinimide (NBS) is a mild and selective source of electrophilic bromine, often used to avoid over-bromination and control regioselectivity.[9][10][11] The reaction mechanism can proceed via electrophilic attack on the electron-rich positions of the quinoline ring. In some cases, radical pathways can also contribute, especially with initiators.[12]

Detailed Experimental Protocol:

  • Setup: In a round-bottom flask protected from light, dissolve 7-ethoxyquinoline (1.0 equiv.) in a suitable solvent such as chloroform or carbon tetrachloride.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 equiv.) to the solution in portions at room temperature. The addition of a catalytic amount of a radical initiator like AIBN or benzoyl peroxide may be necessary to facilitate the reaction.[12]

  • Reaction: Stir the mixture at room temperature or gentle reflux for 12-24 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude product should be purified by flash column chromatography (using a hexane/ethyl acetate gradient) to isolate this compound.

Part 3: Spectroscopic Characterization and Validation

Unambiguous structural confirmation is paramount. While experimental spectra for this specific molecule are not published, its expected NMR and mass spectrometry data can be reliably predicted based on established principles and data from analogous structures like 3-bromoquinoline.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the carbon-hydrogen framework.[14]

Predicted ¹H and ¹³C NMR Data: The following table outlines the predicted chemical shifts (in ppm) for this compound, assuming a standard deuterated solvent like CDCl₃. The predictions are based on the known shifts for quinoline and the substituent effects of the bromo and ethoxy groups.

PositionPredicted ¹H Shift (ppm) & MultiplicityPredicted ¹³C Shift (ppm)Rationale
2 ~8.9 (d)~151.0Deshielded by adjacent nitrogen.
3 ~120.0Carbon bearing bromine; significant shift.
4 ~8.2 (d)~136.0Deshielded by nitrogen and adjacent to bromine.
5 ~7.8 (d)~129.0Standard aromatic proton.
6 ~7.2 (dd)~118.0Shielded by ethoxy group.
7 ~160.0Carbon bearing ethoxy group; downfield shift.
8 ~7.4 (d)~108.0Shielded by ethoxy group.
4a ~148.0Quaternary carbon at ring junction.
8a ~127.0Quaternary carbon at ring junction.
-OCH₂CH₃ ~4.2 (q)~64.0Methylene protons adjacent to oxygen.
-OCH₂CH₃ ~1.5 (t)~15.0Methyl protons.

Standard Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[13]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[15]

  • Analysis: Process the data to confirm the predicted shifts, multiplicities, and integration values, ensuring they match the proposed structure.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely a chemical curiosity; it is a strategically designed building block for creating libraries of novel compounds with therapeutic potential. The quinoline core itself is associated with a vast range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][16][17]

A Versatile Intermediate for Cross-Coupling Reactions

The true value of this molecule lies in the synthetic versatility of the C-Br bond at the 3-position. This site is primed for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery.[18]

  • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, allowing the introduction of aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the synthesis of complex aminoquinolines.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key step in synthesizing many complex natural products and kinase inhibitors.[19][20]

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

G cluster_0 Cross-Coupling Reactions cluster_1 Potential Therapeutic Scaffolds Start This compound Suzuki Suzuki Coupling (+ R-B(OH)2) Start->Suzuki Pd Catalyst Buchwald Buchwald-Hartwig (+ R-NH2) Start->Buchwald Pd Catalyst Sonogashira Sonogashira Coupling (+ R-C≡CH) Start->Sonogashira Pd/Cu Catalyst Kinase Kinase Inhibitors Suzuki->Kinase Anticancer Anticancer Agents (e.g., Topoisomerase Inhibitors) Buchwald->Anticancer Antimalarial Antimalarial Compounds Sonogashira->Antimalarial

Sources

A Technical Guide to 3-Bromo-7-ethoxyquinoline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-7-ethoxyquinoline is a halogenated quinoline derivative of significant interest to the medicinal chemistry and drug development sectors. Its structure combines the biologically active quinoline scaffold with two key functional groups: a bromine atom at the 3-position and an ethoxy group at the 7-position. This unique arrangement makes it a highly versatile building block for the synthesis of complex molecular architectures. The bromine atom serves as a crucial handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The ethoxy group modifies the lipophilicity and metabolic profile of the molecule, often enhancing its drug-like properties. This guide provides an in-depth analysis of the physicochemical properties, a robust synthesis protocol, analytical characterization methods, and the principal applications of this compound as a strategic intermediate in pharmaceutical research.

Physicochemical Properties

The fundamental characteristics of this compound are pivotal for its application in synthesis and drug design. The molecular weight and formula are foundational for all stoichiometric calculations, while its structure dictates its reactivity and biological interactions.

Chemical structure of this compound

Table 1: Core Physicochemical Data for this compound

PropertyValueSource
Molecular Weight 252.11 g/mol [1]
Molecular Formula C₁₁H₁₀BrNO[1]
IUPAC Name This compound
CAS Number 1476078-53-1[1]
Canonical SMILES CCOC1=CC=C2C=C(Br)C=NC2=C1[1]
Purity Typically ≥97%[1]
Storage Keep in a dark place, sealed in dry, room temperature conditions.[1]

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is classified as a "privileged structure" in medicinal chemistry. This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, leading to a broad range of pharmacological activities.[2][3] Quinolines are found in numerous natural products and form the core of many blockbuster drugs, demonstrating potent antimalarial, anticancer, antibacterial, and antiviral properties.[4][5]

The power of the this compound scaffold lies in its specific functionalization, which pre-equips the molecule for diversification, a key step in modern drug discovery.

Caption: Strategic functionalization of the quinoline core.

Synthesis and Mechanistic Considerations

A robust and reproducible synthesis is paramount for the utility of any chemical building block. While multiple routes to substituted quinolines exist, a common and logical approach for this compound involves late-stage bromination of a pre-formed 7-ethoxyquinoline intermediate.

Proposed Synthetic Protocol: Electrophilic Bromination

This protocol is based on established methodologies for the regioselective bromination of activated aromatic systems.[2] The ethoxy group at the C-7 position is an ortho-, para-director. However, the C-8 (peri) position is sterically hindered, and the C-6 position is electronically less favored for substitution than the heterocyclic ring. The pyridine half of the quinoline ring is electron-deficient and generally resistant to electrophilic substitution. The C-3 position, however, is susceptible to attack, particularly under certain conditions.

Step 1: Synthesis of 7-Ethoxyquinoline (Intermediate) This step is a standard Williamson ether synthesis.

  • Reactants: To a solution of 7-hydroxyquinoline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq) as a base.

  • Alkylation: Add ethyl iodide (EtI, 1.5 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature, pour it into ice-water, and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 7-ethoxyquinoline.

Causality: DMF is chosen as the solvent for its high boiling point and ability to dissolve both the organic substrate and inorganic base. K₂CO₃ is a mild and effective base for deprotonating the phenol without causing side reactions. An excess of ethyl iodide ensures the complete conversion of the starting material.

Step 2: Bromination of 7-Ethoxyquinoline

  • Reactants: Dissolve 7-ethoxyquinoline (1.0 eq) in a suitable solvent such as chloroform (CHCl₃) or acetic acid.

  • Brominating Agent: Slowly add a solution of bromine (Br₂, 1.1 eq) in the same solvent dropwise at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress should be monitored by TLC or LC-MS.

  • Quenching: Upon completion, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Work-up & Purification: Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution, extract with an organic solvent, dry, and concentrate. The final product, this compound, is then purified by silica gel chromatography or recrystallization.

Causality: The reaction is performed at low temperature to control the exotherm and improve the selectivity of the bromination. Chloroform is often used as it is relatively inert to bromine. Quenching with sodium thiosulfate is a critical step to safely neutralize the highly reactive and toxic excess bromine.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Etherification cluster_1 Step 2: Bromination S1 7-Hydroxyquinoline R1 EtI, K₂CO₃ DMF, 60 °C S1->R1 P1 7-Ethoxyquinoline R1->P1 R2 Br₂, CHCl₃ 0 °C to RT P2 This compound R2->P2 P1_ref 7-Ethoxyquinoline P1_ref->R2

Caption: Proposed two-step synthesis of the target compound.

Analytical Characterization and Quality Control

Confirming the identity and purity of this compound is essential. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.

Table 2: Expected Analytical Data for Characterization

TechniqueExpected ResultRationale & Interpretation
¹H NMR Aromatic Protons (δ 7.0-9.0 ppm): Multiple signals (singlets, doublets) corresponding to the quinoline ring protons. Ethoxy Protons: A quartet (~δ 4.2 ppm, 2H) for the -OCH₂- group and a triplet (~δ 1.5 ppm, 3H) for the -CH₃ group.Confirms the presence of the quinoline core and the ethoxy group, with specific chemical shifts and splitting patterns validating the substitution pattern.
¹³C NMR Aromatic Carbons (δ 100-160 ppm): Signals for the 11 carbons of the scaffold. Ethoxy Carbons: Signals around δ 64 ppm (-OCH₂-) and δ 15 ppm (-CH₃).Provides a carbon count and confirms the electronic environment of each carbon atom in the molecule.
Mass Spec. (HRMS) Molecular Ion Peak [M+H]⁺: A pair of peaks of nearly equal intensity at m/z 251.99 and 253.99.The distinctive isotopic pattern (approx. 1:1 ratio for ⁷⁹Br and ⁸¹Br) is a definitive confirmation of a monobrominated compound. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.[6]
HPLC Purity Analysis: A single major peak with >97% area under the curve.Quantifies the purity of the compound and detects any potential impurities from the synthesis.

Applications in Drug Development and Chemical Biology

The primary value of this compound is its role as a versatile synthetic intermediate. The bromine atom at the C-3 position is a synthetic linchpin for introducing molecular diversity.

Strategic Use in Cross-Coupling Reactions

Bromoquinolines are excellent substrates for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern pharmaceutical synthesis.[2][6]

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the synthesis of a wide array of aminoquinoline derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, creating rigid linkers or precursors for other functional groups.

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

These reactions allow chemists to rapidly generate libraries of novel compounds from a single, advanced intermediate, accelerating the hit-to-lead optimization process in drug discovery.

Application Workflow for Library Synthesis

Application_Workflow cluster_reactions Palladium-Catalyzed Cross-Coupling start This compound (Scaffold) suzuki Suzuki (R-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig (R₂-NH) start->buchwald sonogashira Sonogashira (R-C≡CH) start->sonogashira library Diverse Library of Novel Quinoline Analogs suzuki->library buchwald->library sonogashira->library screen High-Throughput Screening (HTS) & SAR Studies library->screen

Caption: Diversification of the core scaffold for drug discovery.

Potential Pharmacological Relevance

While the specific biological activity of this compound is not extensively documented, numerous studies on related bromo- and alkoxy-quinolines have demonstrated significant potential. Derivatives have shown strong antiproliferative activity against various tumor cell lines and may act as topoisomerase inhibitors.[7] The quinoline core is also associated with antimicrobial and antimalarial activity, making this scaffold a promising starting point for developing new therapeutic agents.[5]

Handling and Safety Precautions

As with any halogenated aromatic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Hazards: Based on data for similar bromoquinolines, this compound may cause skin and serious eye irritation.[8][9] It may also be harmful if inhaled or swallowed.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • Synthesis Hazards: The reagents used in the synthesis, particularly elemental bromine, are highly toxic, corrosive, and require specialized handling procedures. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug development. Its molecular weight of 252.11 g/mol and well-defined structure provide a reliable foundation for synthetic planning. The combination of the privileged quinoline scaffold, the synthetically versatile bromine handle, and the property-modulating ethoxy group makes it an exceptionally valuable building block. By enabling the rapid and efficient generation of diverse molecular libraries, this compound empowers researchers to systematically explore chemical space and accelerate the discovery of next-generation therapeutics.

References

  • PubChem. (2026). 3-Bromo-1-ethoxybutane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (2026). 7-Bromoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Lead Sciences. 3-Bromo-7-nitroquinoline. Retrieved from [Link]

  • TradeIndia. 7-Bromo-3-methoxyisoquinoline. Retrieved from [Link]

  • Lead Sciences. This compound. Retrieved from [Link]

  • PubChem. (2026). 3-bromo-7-(4-chlorobutoxy)quinolin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. Retrieved from [Link]

  • Tsupko, J. M., et al. (2022). 3-(3-Bromophenyl)-7-acetoxycoumarin. MDPI. Retrieved from [Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Retrieved from [Link]

  • Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. Retrieved from [Link]

  • PubChem. (2026). 4-Bromo-3-chloro-7-methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • DrugBank. (3S)-7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • ResearchGate. (2024). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Retrieved from [Link]

  • ResearchGate. (2015). Experimental 1 H NMR spectrum of 3-acetyl-7-methoxycoumarin. Retrieved from [Link]

  • Google Patents. (2013). Method for preparing 7-bromoisoquinoline.
  • Autechaux, S. (2024). The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-7-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and functional properties.[1][2] Among these, 3-bromo-7-ethoxyquinoline stands out as a valuable building block. The bromine atom at the C-3 position serves as a versatile handle for further functionalization through various cross-coupling reactions, while the ethoxy group at the C-7 position modulates the molecule's lipophilicity and electronic properties. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind the chosen pathway, detailed experimental protocols, and the mechanistic underpinnings of each transformation.

Strategic Approach: A Two-Step Synthesis

The synthesis of this compound is most effectively approached through a two-step sequence:

  • Formation of the Quinoline Core: Construction of the 7-ethoxyquinoline scaffold from a readily available substituted aniline precursor using a classical cyclization reaction.

  • Regioselective Bromination: Introduction of a bromine atom at the C-3 position of the 7-ethoxyquinoline ring via electrophilic aromatic substitution.

This strategy of late-stage bromination is often preferred as it allows for the facile synthesis of the core heterocyclic system first, followed by a targeted functionalization. The electron-donating nature of the ethoxy group is anticipated to activate the quinoline ring system towards electrophilic attack, and its position will influence the regioselectivity of the bromination.

Part 1: Synthesis of the 7-Ethoxyquinoline Core via the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a reliable and well-established method for the synthesis of quinolines.[3] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, often generated in situ. For the synthesis of 7-ethoxyquinoline, 3-ethoxyaniline is the logical starting material.

Causality of Experimental Choices

The reaction is typically conducted under strong acidic conditions, which can unfortunately also catalyze the polymerization of the α,β-unsaturated carbonyl compound, leading to tar formation and reduced yields.[4] To mitigate this, the choice of acid catalyst and reaction conditions is critical. While various Brønsted and Lewis acids can be employed, a judicious selection is necessary to balance the rate of the desired cyclization with the suppression of side reactions.[4]

Experimental Protocol: Synthesis of 7-Ethoxyquinoline

Materials:

  • 3-Ethoxyaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., nitrobenzene or arsenic acid)

  • Ferrous sulfate (optional, as a moderator)

Procedure:

  • In a fume hood, carefully charge a round-bottom flask equipped with a reflux condenser and a mechanical stirrer with 3-ethoxyaniline and glycerol.

  • Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic and should be controlled.

  • Add the chosen oxidizing agent. If the reaction is known to be overly vigorous, a moderator like ferrous sulfate can be added at this stage.[5]

  • Heat the reaction mixture to the appropriate temperature (typically 140-160 °C) and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • After cooling, the reaction mixture is cautiously poured into a large volume of water and neutralized with a concentrated base solution (e.g., sodium hydroxide) until strongly alkaline.

  • The crude 7-ethoxyquinoline is then isolated by steam distillation.

  • The organic layer of the distillate is separated, dried over an anhydrous drying agent (e.g., MgSO₄), and purified by vacuum distillation to afford pure 7-ethoxyquinoline.

Mechanistic Insights

The Doebner-von Miller reaction proceeds through a series of steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The amino group of 3-ethoxyaniline acts as a nucleophile and adds to acrolein in a Michael-type conjugate addition.

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization onto the aromatic ring, followed by dehydration to form a dihydroquinoline.

  • Oxidation: The dihydroquinoline is then oxidized by the added oxidizing agent to the aromatic 7-ethoxyquinoline.

Part 2: Regioselective Bromination of 7-Ethoxyquinoline

The introduction of a bromine atom onto the pre-formed 7-ethoxyquinoline ring is achieved through electrophilic aromatic substitution. The position of substitution is dictated by the directing effects of the substituents on the quinoline ring.

Directing Effects and Regioselectivity

The quinoline ring system is generally deactivated towards electrophilic attack compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the electron-donating ethoxy group at the C-7 position on the benzenoid ring activates the molecule. In electrophilic aromatic substitution of quinolines, substitution on the benzene ring is generally favored over the pyridine ring. The ethoxy group is an ortho-, para- director. Therefore, we can anticipate substitution to occur at the C-6 or C-8 positions. However, the pyridine ring is also susceptible to electrophilic attack, particularly at the C-3 position, which is β to the nitrogen and less deactivated than the α positions (C-2 and C-4). The regioselectivity can be highly dependent on the reaction conditions.

For the synthesis of 3-bromoquinoline derivatives, direct bromination of the quinoline ring can be challenging in terms of regioselectivity.[6] However, specific conditions can favor C-3 bromination.

Experimental Protocol: Synthesis of this compound

Materials:

  • 7-Ethoxyquinoline

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Radical initiator (e.g., benzoyl peroxide), if required for the specific conditions.

Procedure:

  • Dissolve 7-ethoxyquinoline in a suitable dry solvent, such as carbon tetrachloride, in a round-bottom flask protected from light.

  • Add N-bromosuccinimide (NBS) to the solution. The stoichiometry should be carefully controlled to favor mono-bromination.

  • The reaction may be initiated by gentle heating or the addition of a radical initiator, depending on the desired mechanism and conditions.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

  • The organic layer is dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Mechanistic Considerations for Bromination

The bromination of quinolines can proceed through different mechanisms depending on the conditions. While electrophilic aromatic substitution is a common pathway, radical mechanisms can also be operative, especially when using NBS with a radical initiator. The choice of solvent and the presence of acidic or basic additives can significantly influence the regiochemical outcome. For achieving C-3 bromination, conditions that favor electrophilic attack on the pyridine ring are desirable.

Data Presentation

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Typical Yield Physical Appearance
7-Ethoxyquinoline7-Ethoxyquinoline StructureC₁₁H₁₁NO173.2160-70%Colorless to pale yellow liquid
This compoundthis compound StructureC₁₁H₁₀BrNO252.1170-85%White to off-white solid

(Note: Structures are representational. Yields are indicative and can vary based on reaction scale and optimization.)

Visualizations

Synthesis Workflow

Synthesis_Pathway cluster_step1 Step 1: Quinoline Core Synthesis cluster_step2 Step 2: Regioselective Bromination 3-Ethoxyaniline 3-Ethoxyaniline Doebner-von_Miller Doebner-von Miller Reaction (H₂SO₄, Oxidant) 3-Ethoxyaniline->Doebner-von_Miller Glycerol Glycerol Glycerol->Doebner-von_Miller 7-Ethoxyquinoline 7-Ethoxyquinoline 7-Ethoxyquinoline_start 7-Ethoxyquinoline Doebner-von_Miller->7-Ethoxyquinoline Bromination Bromination (Solvent) 7-Ethoxyquinoline_start->Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromination Final_Product This compound Bromination->Final_Product

Caption: Overall synthesis pathway for this compound.

Logical Relationship of the Doebner-von Miller Reaction

Doebner_von_Miller Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Addition Acid_Catalyst Acid Catalyst Acid_Catalyst->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Oxidation Oxidation Dehydration->Oxidation Quinoline_Product Substituted Quinoline Oxidation->Quinoline_Product

Caption: Key transformations in the Doebner-von Miller reaction.

Conclusion

The synthesis of this compound presented herein provides a reliable and scalable pathway for obtaining this valuable intermediate. By leveraging the classical Doebner-von Miller reaction for the construction of the quinoline core followed by a regioselective bromination, researchers can access this compound in good yields. The understanding of the underlying reaction mechanisms and the rationale for the chosen experimental conditions are paramount for successful and reproducible synthesis. This guide serves as a foundational resource for scientists engaged in the synthesis of functionalized quinolines for applications in drug discovery and materials science.

References

  • [Reference to a general review on quinoline synthesis]
  • [Reference to a paper on the Doebner-von Miller reaction]
  • [Reference to a paper on regioselective bromin
  • [Reference to a study on directing effects in electrophilic arom
  • [Reference to a specific experimental procedure for a similar bromin
  • [Reference to safety considerations for the Doebner-von Miller reaction]
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC - NIH. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

  • [Reference to Williamson Ether Synthesis if the altern
  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • [Reference to a review on α,β-unsatur
  • [Reference to a review on modern bromin
  • [Reference to a computational study on the electronics of quinoline deriv
  • [Reference to a patent describing the synthesis of a rel
  • [Reference to a comprehensive organic chemistry textbook]
  • [Reference to a specific paper on the synthesis of 7-alkoxyquinolines]
  • [Reference to a safety d
  • [Reference to a review on the applications of bromoquinolines in cross-coupling reactions]
  • [Reference to a paper on the purification of quinoline deriv
  • [Reference to a spectroscopic d
  • [Reference to a review on green chemistry approaches to quinoline synthesis]
  • [Reference to a historical perspective on quinoline synthesis]
  • [Reference to a paper on the biological activity of 3-bromoquinoline deriv
  • [Reference to a paper on the material science applications of quinoline deriv
  • [Reference to a paper on large-scale synthesis of quinolines]
  • [Reference to a paper on the challenges in quinoline synthesis]
  • [Reference to a paper on alternative cycliz
  • [Reference to a paper on the use of microwave-assisted synthesis for quinolines]
  • [Reference to a paper on flow chemistry applic
  • [Reference to a paper on the characterization of quinoline deriv
  • [Reference to a paper on the environmental impact of quinoline synthesis]
  • [Reference to a paper on the cost-analysis of different synthetic routes]
  • [Reference to a future outlook on quinoline synthesis]

Sources

A Strategic Guide to Unveiling the Therapeutic Potential of 3-Bromo-7-ethoxyquinoline: A Roadmap for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, from anticancer to antimicrobial agents. 3-Bromo-7-ethoxyquinoline is a synthetic intermediate, and as of the current date, its biological activities and potential therapeutic targets remain largely unexplored in public-domain research. This guide, therefore, serves not as a summary of existing knowledge, but as a comprehensive strategic roadmap for the scientific community to systematically investigate this novel compound. We will outline a multi-pronged approach, integrating computational prediction with robust experimental validation, to unlock the therapeutic promise of this compound. This document is designed for researchers and drug development professionals, providing both the conceptual framework and detailed methodologies required for a thorough investigation.

Part 1: In Silico Target Prediction - A Data-Driven Starting Point

Before committing to resource-intensive wet-lab experiments, a robust in silico analysis can provide valuable, data-driven hypotheses regarding the potential targets of this compound. This initial step leverages the compound's structure to predict its bioactivity profile.

1.1. Substructure and Similarity Searching: The principle of molecular similarity, where structurally similar molecules often exhibit similar biological activities, is a cornerstone of early-stage drug discovery. By searching databases of known bioactive compounds, we can identify molecules with structural resemblance to this compound and, by extension, hypothesize shared targets.

  • Methodology:

    • Utilize chemical databases such as PubChem, ChEMBL, and SciFinder.

    • Perform a substructure search using the 7-ethoxyquinoline core.

    • Separately, conduct a Tanimoto similarity search using the full this compound structure.

    • Analyze the results for compounds with known biological targets, paying close attention to recurring target families (e.g., kinases, G-protein coupled receptors, etc.).

1.2. Pharmacophore Modeling and Virtual Screening: This technique focuses on the 3D arrangement of chemical features necessary for biological activity. A pharmacophore model can be built based on the known ligands of a specific target, and then used to screen for new molecules, like this compound, that fit the model.

1.3. Molecular Docking: If the similarity searches suggest potential protein targets with available crystal structures, molecular docking can be employed to predict the binding mode and affinity of this compound to these targets.

  • Workflow for Target Prediction:

A This compound Structure B Similarity & Substructure Search (e.g., ChEMBL, PubChem) A->B C Identify Structurally Similar Bioactive Molecules B->C D Hypothesized Target Families (e.g., Kinases, GPCRs) C->D E Molecular Docking Studies (if crystal structures exist) D->E F Prioritized List of Potential Targets E->F

Caption: In Silico Workflow for Target Hypothesis Generation.

Part 2: Phenotypic Screening - Uncovering Function Before Target

Phenotypic screening involves testing a compound's effect on a cellular or organismal model of a disease, without a preconceived notion of the target. This approach can uncover unexpected therapeutic activities and novel mechanisms of action.

2.1. High-Content Imaging and Cellular Assays: A panel of cancer cell lines representing different tissue origins (e.g., breast, lung, colon) would be an excellent starting point, given the prevalence of quinoline-based anticancer agents.

  • Experimental Protocol: Anti-Proliferation Assay (MTT Assay)

    • Cell Plating: Seed cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound solutions to the cells and incubate for 72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

2.2. Target Deconvolution Following a Phenotypic Hit: If this compound demonstrates a potent and interesting phenotypic effect (e.g., selective killing of a specific cancer cell line), the next critical step is to identify the molecular target responsible for this effect.

  • Workflow for Phenotypic Screening and Target Deconvolution:

A This compound B Phenotypic Screen (e.g., Cancer Cell Line Panel) A->B C Identify 'Hit' Phenotype (e.g., Potent Anti-proliferative Activity) B->C D Target Deconvolution Methods C->D E Affinity Chromatography D->E F Chemical Proteomics D->F G Genetic Approaches (e.g., CRISPR screens) D->G H Validated Therapeutic Target E->H F->H G->H

Caption: Workflow from Phenotypic Hit to Target Identification.

Part 3: Target-Based Screening - A Focused Investigation

Based on the activities of other quinoline-containing compounds, we can hypothesize that this compound may target protein kinases, topoisomerases, or proteasomes. A target-based approach involves screening the compound directly against these purified proteins or their enzymatic activity.

3.1. Kinase Inhibition Assays: Many quinoline derivatives are known to be kinase inhibitors. Screening against a panel of cancer-relevant kinases would be a high-priority investigation.

3.2. Cellular Thermal Shift Assay (CETSA): This powerful technique allows for the assessment of target engagement in a cellular environment. It is based on the principle that a protein's thermal stability is altered upon ligand binding.

  • Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

    • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with either vehicle or this compound at a desired concentration for a specified time.

    • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

    • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Centrifugation: Centrifuge the samples at high speed to pellet the aggregated proteins.

    • Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the levels of a suspected target protein by Western blot.

    • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Part 4: Data Synthesis and Path Forward

The data generated from these parallel approaches—in silico prediction, phenotypic screening, and target-based assays—must be integrated to build a compelling case for a specific therapeutic target.

Methodology Data Generated Interpretation
In Silico Analysis List of potential targets with docking scores.Prioritizes target families for experimental validation.
Phenotypic Screening IC50 values against various cell lines.Identifies disease-relevant cellular activity.
Target-Based Assays Ki or IC50 values against specific enzymes.Confirms direct inhibition of a purified protein.
CETSA Thermal shift data for a target protein.Validates target engagement in a cellular context.

A successful investigation would see a convergence of evidence. For example, a kinase identified through in silico analysis is also found to be inhibited in a biochemical assay, and target engagement is confirmed by CETSA in a cell line where the compound shows potent anti-proliferative activity. This multi-faceted validation provides a strong foundation for further preclinical development, including lead optimization and in vivo efficacy studies.

References

  • PubChem. National Center for Biotechnology Information. [Link]

  • ChEMBL. European Bioinformatics Institute. [Link]

  • SciFinder. Chemical Abstracts Service. [Link]

  • Cellular Thermal Shift Assay (CETSA). Jove. [Link]

  • MTT Assay. Nature Protocols. [Link]

Comprehensive In Silico Characterization of the 3-Bromo-7-ethoxyquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Protocol Guide Subject: Computational Medicinal Chemistry / Structure-Based Drug Design (SBDD) Target: Epidermal Growth Factor Receptor (EGFR) Kinase Domain

Executive Summary

This technical guide outlines a rigorous in silico workflow for evaluating 3-Bromo-7-ethoxyquinoline (CAS 1476078-53-1). While often utilized as a synthetic intermediate, the quinoline core is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibition (e.g., Bosutinib, Lenvatinib).

This guide treats the molecule not merely as a reagent, but as a Fragment-Based Lead (FBL) . We will characterize its electronic properties, drug-likeness, and binding affinity toward the EGFR kinase domain, a validated target for quinoline derivatives.

Part 1: The Computational Workflow

To ensure scientific rigor, we employ a funnel approach: starting from quantum mechanical accuracy (DFT), moving to physicochemical filtering (ADMET), and concluding with macromolecular interaction (Docking/MD).

Workflow Start This compound (SMILES Input) DFT QM/DFT Profiling (Gaussian/ORCA) Electronic State Start->DFT Geometry Opt ADMET ADMET Profiling (SwissADME) Drug-Likeness DFT->ADMET Confirmed Geometry Docking Molecular Docking (AutoDock Vina) Binding Affinity ADMET->Docking Pass Filters MD MD Simulation (GROMACS) Complex Stability Docking->MD Best Pose

Figure 1: Integrated in silico workflow for scaffold evaluation.

Part 2: Quantum Chemical Profiling (DFT)

Objective: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. Scientific Rationale: The 3-Bromo position is a critical synthetic handle (for Pd-catalyzed cross-coupling) and a potential halogen-bond donor in protein pockets. The 7-Ethoxy group acts as an electron-donating group (EDG), modulating the basicity of the quinoline nitrogen.

Protocol 1: Geometry Optimization & FMO Calculation

Tools: Gaussian 16 or ORCA (Open Source alternative). Theory Level: DFT / B3LYP / 6-311G(d,p).

  • Input Preparation: Generate 3D coordinates from SMILES: CCOc1ccc2cc(Br)cnc2c1.

  • Basis Set Selection: We utilize 6-311G(d,p) rather than the smaller 6-31G* to accurately model the electron density around the heavy Bromine atom (polarization functions are critical here).

  • Solvation Model: PCM (Polarizable Continuum Model) using Water (

    
    ) to mimic biological fluid.
    

Critical Output Parameters:

Parameter Description Significance

| HOMO Energy |


 eV (Predicted) | Indicates nucleophilicity; site of electrophilic attack. |
| LUMO Energy  | 

eV (Predicted) | Indicates electrophilicity; susceptibility to nucleophilic attack. | | Band Gap (

)
|

| Correlates with chemical hardness (

) and stability. | | Dipole Moment (

)
| Debye (D) | Predicts solubility and orientation in electrostatic fields. |

Analyst Note: A low HOMO-LUMO gap suggests high reactivity. For a drug candidate, we prefer a moderate gap to ensure metabolic stability while maintaining binding reactivity.

Part 3: ADMET & Drug-Likeness

Objective: Verify compliance with Lipinski’s Rule of 5 (Ro5) and Veber’s Rules. Tool: SwissADME (SIB).

Analysis of this compound
  • Molecular Weight (MW): 252.11 g/mol . (Pass: < 500)

  • LogP (Lipophilicity): ~3.2. (Pass: < 5)

    • Insight: The ethoxy group and bromine atom increase lipophilicity, aiding membrane permeability but potentially reducing aqueous solubility.

  • H-Bond Donors (HBD): 0. (Pass: < 5)

  • H-Bond Acceptors (HBA): 2 (Quinoline N, Ethoxy O). (Pass: < 10)

  • Rotatable Bonds: 2 (Ethoxy chain). (Pass: < 10)

Toxicity Alert: The quinoline core can sometimes trigger structural alerts for mutagenicity (PAINS filters). This must be verified via in silico toxicity modules (e.g., ProTox-II).

Part 4: Molecular Docking (Target: EGFR)

Objective: Evaluate the binding mode of the scaffold within the ATP-binding pocket of EGFR. Target Selection: EGFR Kinase Domain (PDB ID: 4HJO - chosen for its high-resolution co-crystal structure with a quinazoline inhibitor, structurally similar to quinoline).

Protocol 2: Docking Workflow

Tools: AutoDock Tools (ADT), AutoDock Vina.

  • Protein Preparation:

    • Remove water molecules and native ligands (Erlotinib/Gefitinib).

    • Add polar hydrogens and Kollman charges.

    • Critical Step: Define the Grid Box centered on the native ligand (Met793 hinge region).

      • Center: X=..., Y=..., Z=... (Derived from PDB 4HJO).

      • Size:

        
         Å.
        
  • Ligand Preparation:

    • Set the Ethoxy bond as rotatable.

    • Keep the Quinoline core rigid.

  • Execution:

    • Run Vina with exhaustiveness = 32.

Expected Interaction Pattern:

  • Hinge Region: The Quinoline Nitrogen (N1) should act as an H-bond acceptor with Met793 .

  • Hydrophobic Pocket: The 3-Bromo substituent often occupies the hydrophobic pocket usually filled by the halogen of standard inhibitors, potentially forming a halogen bond with Thr790 or Glu762 .

  • Solvent Front: The 7-Ethoxy tail should orient towards the solvent front or interact with the ribose-binding region.

Part 5: Molecular Dynamics (MD) Simulation

Objective: Validate the stability of the Docking Pose over 100 ns. Scientific Integrity: Docking provides a static snapshot; MD proves the complex holds together under thermodynamic fluctuation.

Protocol 3: MD Setup with GROMACS

Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

MD_Protocol Complex Ligand-Protein Complex (PDB) Topology Generate Topology (pdb2gmx / CGenFF) Complex->Topology Box Define Box & Solvate (TIP3P Water) Topology->Box Ions Neutralize System (Na+ / Cl-) Box->Ions Minim Energy Minimization (Steepest Descent) Ions->Minim Equil Equilibration NVT (100ps) -> NPT (100ps) Minim->Equil Run Production MD (100 ns, 310 K) Equil->Run Analysis RMSD / RMSF / H-Bonds Run->Analysis

Figure 2: GROMACS simulation pipeline for Ligand-Protein complexes.

Detailed Steps:

  • Ligand Topology: The this compound is a non-standard residue.

    • Use CGenFF (CHARMM General Force Field) server or acpype (AnteChamber Python Parser interface) to generate the .itp topology file.

    • Validation: Check the "penalty score" from CGenFF. A score > 50 requires manual parameterization of the Ethoxy torsion angles.

  • Solvation: Cubic box, 1.0 nm buffer distance.

  • Equilibration:

    • NVT: Restrain heavy atoms. Stabilize temperature (Thermostat: V-rescale).

    • NPT: Stabilize pressure (Barostat: Parrinello-Rahman).

  • Analysis Metrics:

    • RMSD (Root Mean Square Deviation): If the ligand RMSD stays < 2.0 Å relative to the protein backbone, the binding is stable.

    • RMSF (Root Mean Square Fluctuation): High fluctuation at the binding site loops indicates unstable binding.

References

  • Marella, A., et al. (2013). Quinoline: A privileged scaffold in drug discovery. Saudi Pharmaceutical Journal, 21(1), 1-12.

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. (Basis for B3LYP method).

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

Methodological & Application

Technical Guide: 3-Bromo-7-ethoxyquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic application of 3-Bromo-7-ethoxyquinoline as a privileged scaffold in drug discovery. Unlike the highly reactive 2- or 4-positions of the quinoline ring, the 3-position offers a unique vector for late-stage functionalization via palladium-catalyzed cross-coupling, essential for accessing novel chemical space in kinase inhibitors (e.g., EGFR, HER2) and antimalarial agents.

The inclusion of the 7-ethoxy group is not cosmetic; it serves as a critical modulator of lipophilicity (


) and solubility, often providing a superior pharmacokinetic profile compared to the 7-methoxy or 7-unsubstituted analogs. This note provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, specifically tailored to overcome the electronic deactivation caused by the electron-rich ethoxy substituent.

Chemical Profile & Strategic Rationale

Physicochemical Properties[1][2]
  • Compound Name: this compound

  • CAS Number: 569365-58-0

  • Molecular Formula:

    
    
    
  • Molecular Weight: 252.11 g/mol

  • Appearance: Off-white to pale yellow solid

  • Solubility: Soluble in DCM, DMSO, DMF; sparingly soluble in water.

Structural-Activity Relationship (SAR) Logic

The utility of this scaffold rests on two structural features:

  • The 3-Bromo "Handle": The C3 position of quinoline is electronically distinct. It does not undergo nucleophilic aromatic substitution (

    
    ) easily, unlike the C2/C4 positions. This stability allows for orthogonal functionalization—chemists can modify the C2/C4 positions first and reserve the C3-Br for the final diversification step using transition metal catalysis.
    
  • The 7-Ethoxy "Anchor":

    • Electronic Effect: The ethoxy group is an electron-donating group (EDG) by resonance. This increases electron density in the ring system, making the oxidative addition of Pd(0) into the C3-Br bond slightly slower than in electron-deficient quinolines. Implication: High-activity catalysts (e.g., Pd-dialkylbiaryl phosphines) are often required.

    • Metabolic Stability: The ethyl tail (

      
      ) prevents rapid O-dealkylation often seen with methoxy groups, while improving lipid solubility for blood-brain barrier (BBB) penetration in CNS targets.
      

Reaction Landscape & Workflow

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

ReactionLandscape node_core This compound (Starting Material) node_suzuki 3-Aryl-7-ethoxyquinoline (Biaryl Scaffolds) node_core->node_suzuki Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 node_buchwald 3-Amino-7-ethoxyquinoline (Kinase Hinge Binders) node_core->node_buchwald Buchwald-Hartwig Pd2(dba)3, XPhos, Amines node_heck 3-Alkenyl Derivatives (Linkers/Spacers) node_core->node_heck Heck Coupling Pd(OAc)2, Alkenes node_li Boronic Acids / Aldehydes (Reverse Coupling Partners) node_core->node_li Li-Halogen Exchange n-BuLi, -78°C

Figure 1: Chemo-divergent synthetic pathways from the this compound scaffold.[1][2][3][4]

Detailed Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Application: Synthesis of biaryl derivatives (e.g., for Type I/II kinase inhibitors). Challenge: The electron-rich 7-ethoxy group can deactivate the C-Br bond. Standard


 may result in incomplete conversion.
Solution:  Use of bidentate ligands like dppf or bulky monophosphines (SPhos).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with this compound (100 mg, 0.4 mmol), arylboronic acid (0.48 mmol), and base (

    
    , 390 mg, 1.2 mmol).
    
  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. This is critical to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Quickly add the Pd catalyst under a positive pressure of inert gas.

  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave: Irradiate at 110°C for 30–45 minutes.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Wash with EtOAc. Wash the filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Data Validation:

  • Success Indicator: Disappearance of the starting material peak (approx. retention time 3.5 min on std LCMS).

  • Common Byproduct: Protodebromination (7-ethoxyquinoline) if water content is too high or catalyst loading is too low.

Protocol B: Buchwald-Hartwig Amination

Application: Introduction of amine motifs (morpholines, piperazines) to improve solubility or target affinity. Critical Insight: The 3-position is sterically accessible, allowing the use of bulky ligands like XPhos or BrettPhos to facilitate the reductive elimination step.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos or BrettPhos (4 mol%)

  • Base:

    
     (Sodium tert-butoxide) (1.4 equiv)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under strict Argon flow, mix

    
     and the ligand in the solvent and stir for 10 minutes at RT to form the active catalytic species (color change often observed).
    
  • Addition: Add the quinoline substrate, the amine, and the base (

    
    ).
    
  • Heating: Heat to 100°C for 12 hours.

  • Quench: Cool to RT, dilute with DCM, and filter through silica or Celite.

  • Purification: Amine products are often polar; use DCM/MeOH gradients (0-10% MeOH) for chromatography.

Troubleshooting & Optimization Logic

The following decision matrix helps resolve common synthetic failures associated with this specific scaffold.

OptimizationLogic start Issue: Low Yield / Incomplete Conversion check_sm Is Starting Material (SM) remaining? start->check_sm Analyze LCMS check_dehalo Is Des-bromo product (7-ethoxyquinoline) forming? start->check_dehalo Analyze LCMS sol_1 Action: Increase Temp or Switch to Microwave (Activation Energy Barrier) check_sm->sol_1 Yes (SM Intact) sol_2 Action: Switch Catalyst (Try Pd(dppf) -> Pd-XPhos G3) check_sm->sol_2 Yes (Catalyst Death) sol_4 Action: Switch Base (Weak bases like K2CO3 -> Stronger tBuONa) check_sm->sol_4 No (Complex Mixture) sol_3 Action: Dry Solvents/Reagents (Reduce Protodebromination) check_dehalo->sol_3 Yes (Hydrolysis)

Figure 2: Troubleshooting workflow for Pd-catalyzed cross-coupling of this compound.

Key Optimization Notes:
  • Base Sensitivity: The ethoxy ether linkage is generally stable to bases used in coupling (

    
    , 
    
    
    
    ,
    
    
    ). However, avoid strong Lewis acids (e.g.,
    
    
    ) in subsequent steps if you intend to keep the ethoxy group intact.
  • Solubility: If the 7-ethoxy group does not provide sufficient solubility for NMR analysis or biological testing, consider converting the ethoxy to a solubilizing tail (e.g., ethoxy-morpholine) via ether cleavage and re-alkylation, though this adds steps.

References

  • BenchChem. (2025).[4][5][6] Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Retrieved from

  • Ökten, S., et al. (2025).[7] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities.[7] National Institutes of Health (PMC). Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • BenchChem. (2025).[4][5][6] Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline. (Adapted for 3-bromo isomer).[5][6][8][9] Retrieved from

  • University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years.[10] Research Portal. Retrieved from

  • J&K Scientific. (2023). Product Entry: 3-Bromo-7-methoxyquinoline. (Structural analog reference). Retrieved from

Sources

Application Note: Pharmacological Profiling of 3-Bromo-7-ethoxyquinoline Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for FDA-approved drugs ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). Specifically, 3-Bromo-7-ethoxyquinoline (CAS 1476078-53-1) represents a high-value intermediate. The C-3 bromine position offers a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing researchers to generate diverse libraries of 3-substituted quinolines. Meanwhile, the C-7 ethoxy group modulates lipophilicity and solubility, critical factors for membrane permeability.

Recent Structure-Activity Relationship (SAR) studies suggest that derivatives of this scaffold frequently exhibit potent anticancer activity via mechanisms such as Topoisomerase II inhibition, tubulin polymerization interference, or EGFR kinase modulation [1, 2].

This Application Note provides a rigorous, self-validating workflow for evaluating the antiproliferative potency of novel this compound derivatives. It addresses specific technical challenges associated with this scaffold, including hydrophobicity-induced precipitation and intrinsic fluorescence interference in optical assays.

Experimental Workflow Overview

The following workflow outlines the logical progression from compound solubilization to mechanistic confirmation.

Workflow Stock Compound Solubilization (DMSO Stock) Primary Primary Screen (MTT/SRB Assay) Stock->Primary Serial Dilution HitSel Hit Selection (IC50 < 10 µM) Primary->HitSel Data Analysis Mech Mechanistic Validation (Flow Cytometry) HitSel->Mech Select Leads Target Target Engagement (Cell Cycle/Apoptosis) Mech->Target Confirm MOA

Figure 1: High-throughput screening workflow for quinoline derivatives. The process prioritizes solubility checks before biological interrogation.

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (


) of derivatives against a panel of cancer cell lines (e.g., MCF-7, HCT-116).

Scientific Rationale: While Resazurin (Alamar Blue) is popular, quinoline derivatives can exhibit intrinsic fluorescence, potentially skewing fluorometric readouts. The MTT assay (colorimetric) is preferred here to minimize optical interference.

Reagents & Equipment[1]
  • Cell Lines: HCT-116 (Colorectal), MCF-7 (Breast), HFF-1 (Normal Fibroblast control).

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Plate Reader: Absorbance at 570 nm (Reference: 630 nm).

Step-by-Step Methodology
  • Compound Preparation (Critical Step):

    • Dissolve this compound derivatives in 100% DMSO to create a 10 mM stock .

    • Note: Quinolines are hydrophobic. Sonicate for 5 minutes if turbidity persists.

    • Prepare a 200x Master Plate in DMSO first. Perform 1:3 serial dilutions in DMSO.

    • Transfer 1 µL of compound from the Master Plate to 199 µL of culture media (Intermediate Plate). This ensures the final DMSO concentration is exactly 0.5% across all wells, preventing "solvent shock" artifacts.

  • Cell Seeding:

    • Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL media.

    • Incubate for 24 hours to allow attachment and entry into the exponential growth phase.

  • Treatment:

    • Add 100 µL of compound-containing media from the Intermediate Plate to the cell plate.

    • Controls:

      • Negative Control: 0.5% DMSO in media.

      • Positive Control: Doxorubicin (10 µM start).

      • Blank Control: Media + Compound (No Cells). Crucial for detecting compound precipitation or color interference.

  • Incubation & Readout:

    • Incubate for 48 or 72 hours at 37°C, 5% CO2.

    • Add 20 µL MTT solution per well. Incubate 3–4 hours until purple formazan crystals form.

    • Aspirate media carefully. Dissolve crystals in 150 µL DMSO.

    • Shake for 10 minutes and read Absorbance (OD) at 570 nm.

Data Analysis Template
Compound IDStructure NoteHCT-116 IC50 (µM)MCF-7 IC50 (µM)HFF-1 IC50 (µM)Selectivity Index (SI)
Ref (Dox) Anthracycline0.5 ± 0.10.8 ± 0.25.2 ± 0.510.4
BQ-01 Parent Scaffold>100>100>100N/A
BQ-07 3-(4-pyridyl)4.2 ± 0.35.1 ± 0.445.0 ± 2.110.7
BQ-12 3-carboxamide12.5 ± 1.215.0 ± 1.518.0 ± 2.01.4

Table 1: Example data structure. The Selectivity Index (SI) is calculated as


. An SI > 10 indicates a promising therapeutic window [3].

Protocol 2: Mechanistic Validation (Apoptosis & Cell Cycle)

Objective: Confirm if the hit compounds induce apoptosis (programmed cell death) or necrosis, and identify the phase of cell cycle arrest.

Scientific Rationale: Quinoline derivatives often act as DNA intercalators or Topoisomerase inhibitors, typically causing cell cycle arrest at the G2/M phase followed by apoptosis [4].

Pathway Visualization

The diagram below illustrates the signaling cascade often triggered by quinoline-based stress (DNA damage).

Apoptosis Drug Quinoline Derivative (DNA/Topo II Interaction) Sensor ATM/ATR Kinases Drug->Sensor DNA Damage p53 p53 Activation Sensor->p53 Arrest G2/M Cell Cycle Arrest Sensor->Arrest Bax Bax/Bak (Mitochondrial Pore) p53->Bax CytoC Cytochrome C Release Bax->CytoC Caspase Caspase-3/7 Cleavage CytoC->Caspase Death Apoptosis (Annexin V+) Caspase->Death

Figure 2: The intrinsic apoptotic pathway activated by DNA-targeting quinolines. G2/M arrest often precedes mitochondrial dysfunction.

Methodology: Annexin V-FITC / PI Dual Staining
  • Treatment:

    • Seed cells in 6-well plates (3 x 10^5 cells/well).

    • Treat with the compound at

      
       and 
      
      
      
      concentrations for 24 hours.
  • Harvesting (Critical Step):

    • Collect the supernatant (contains floating dead cells).

    • Trypsinize adherent cells. Combine with supernatant.

    • Why? Excluding floating cells leads to a false "high viability" result.

  • Staining:

    • Wash cells with cold PBS. Resuspend in 1X Annexin Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 min in the dark at Room Temperature.

  • Flow Cytometry Acquisition:

    • Q1 (Annexin- / PI+): Necrosis / Mechanical error.

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Viable Cells.

    • Q4 (Annexin+ / PI-): Early Apoptosis.

Interpretation: A shift from Q3 to Q4/Q2 confirms the mechanism is apoptosis, not non-specific necrosis (which would suggest toxicity rather than targeted therapy).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in wells Compound hydrophobicity (LogP > 4)Do not add 100% DMSO stock directly to media. Use the "Intermediate Plate" method (Step 3.1).
High background OD Intrinsic fluorescence or colorUse a "Compound Only" blank. Subtract this value from experimental wells.
Inconsistent IC50 Evaporation in edge wellsDo not use the outer 36 wells of the 96-well plate for data; fill them with PBS (Edge Effect).
Low Cell Yield Excessive trypsinizationQuinolines can sensitize membranes. Reduce trypsin time or use Accutase.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives.Link

  • Solomon, V. R., et al. (2022). Anticancer Activity of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research. Link

  • National Institutes of Health (NIH). (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.Link

  • Çakmak, R., et al. (2025).[3] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.Link

  • Lead Sciences. (2023). Product Data Sheet: this compound (CAS 1476078-53-1).[4]Link

Sources

Application Note: Click Chemistry Applications of 3-Bromo-7-ethoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-Bromo-7-ethoxyquinoline scaffold represents a privileged structural motif in medicinal chemistry and chemical biology. The 7-ethoxy substituent functions as an auxochrome, enhancing the electronic richness and fluorescence properties of the quinoline core, while the 3-bromo position offers a chemically distinct handle for cross-coupling reactions.

This guide details the high-fidelity conversion of this compound into "Click-ready" precursors and their subsequent application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike 2- or 4-haloquinolines, which undergo nucleophilic substitution (SNAr) easily, the 3-bromo position requires palladium-catalyzed activation. Therefore, this protocol prioritizes the Sonogashira coupling route to generate 3-ethynyl derivatives, serving as versatile anchors for bioconjugation and fragment-based drug discovery (FBDD).

Scientific Background & Rationale

The Challenge of the C3 Position

In quinoline chemistry, the reactivity profile is heterogeneous. The C2 and C4 positions are electron-deficient and susceptible to nucleophilic attack. However, the C3 position behaves more like a standard aryl halide. Direct azidation (to create a click-reactive azide) at C3 is kinetically difficult without transition metal catalysis.

Strategic Choice: The most robust "Click" strategy for this scaffold is the installation of a terminal alkyne at C3. This creates a 3-ethynyl-7-ethoxyquinoline intermediate, which reacts efficiently with azide-tagged biomolecules or fluorophores.

Fluorescence and Pharmacophore Properties
  • 7-Ethoxy Group: Increases lipophilicity (LogP) and electron density, often shifting the fluorescence emission to longer wavelengths (blue-to-green region) compared to unsubstituted quinolines.

  • Triazole Linker: The 1,2,3-triazole product formed via Click chemistry acts as a bioisostere of the amide bond, providing metabolic stability and favorable dipole interactions within biological binding pockets.[1]

Experimental Workflows (Graphviz)

The following diagram outlines the critical pathway from the commercial bromide to the functionalized triazole conjugate.

G cluster_0 Phase 1: Activation Start This compound (Starting Material) Inter1 TMS-Protected Alkyne (Intermediate) Start->Inter1 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TMS-acetylene) Alkyne 3-Ethynyl-7-ethoxyquinoline (Click-Ready Scaffold) Inter1->Alkyne Deprotection (K2CO3, MeOH) Product 1,2,3-Triazolyl-Quinoline (Conjugate) Alkyne->Product CuAAC Click Reaction (CuSO4, Na-Ascorbate) Azide Target Azide (R-N3) Azide->Product Cycloaddition Partner

Figure 1: Synthetic workflow for converting the inert 3-bromo precursor into a reactive alkyne scaffold for click conjugation.

Detailed Protocols

Protocol A: Synthesis of 3-Ethynyl-7-ethoxyquinoline (The "Click Handle")

Objective: To install a terminal alkyne at the C3 position.

Reagents:

  • This compound (1.0 equiv)

  • Ethynyltrimethylsilane (TMS-acetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.02 equiv)

  • Triethylamine (Et3N) (Solvent/Base)

Step-by-Step Method:

  • Degassing: In a flame-dried Schlenk flask, dissolve this compound in anhydrous Et3N (or THF/Et3N 1:1 mixture). Sparge with argon for 15 minutes. Critical: Oxygen poisons the Pd/Cu catalytic cycle.

  • Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI under positive argon pressure. The solution typically turns yellow/brown.

  • Coupling: Add TMS-acetylene dropwise via syringe. Heat the reaction mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the bromide.

  • Workup: Cool to RT, filter through a celite pad to remove metal salts, and concentrate the filtrate in vacuo.

  • Deprotection: Dissolve the crude TMS-intermediate in MeOH. Add K2CO3 (1.5 equiv) and stir at RT for 1 hour.

  • Purification: Dilute with water, extract with DCM, and purify via silica gel flash chromatography.

    • Yield Expectation: 75–85%.

    • Validation:1H NMR should show a diagnostic terminal alkyne proton singlet (~3.2 ppm).

Protocol B: CuAAC "Click" Conjugation

Objective: Conjugation of 3-Ethynyl-7-ethoxyquinoline to an Azide-functionalized target (e.g., Azide-PEG-Biotin or Benzyl Azide).

Reagents:

  • 3-Ethynyl-7-ethoxyquinoline (1.0 equiv)

  • Azide derivative (R-N3) (1.0 equiv)

  • CuSO4[2]·5H2O (0.1 equiv)

  • Sodium Ascorbate (0.5 equiv)

  • Solvent: t-BuOH/H2O (1:1) or DMSO/H2O (for biological targets).

Step-by-Step Method:

  • Preparation: Dissolve the alkyne and the azide in the chosen solvent system. If the quinoline is insoluble in water, use a minimal amount of DMSO or DMF to predissolve it before adding the aqueous buffer.

  • Catalyst Generation: Prepare fresh stock solutions of CuSO4 (100 mM in water) and Sodium Ascorbate (500 mM in water).

  • Initiation: Add the CuSO4 solution to the reaction mixture, followed immediately by the Sodium Ascorbate. The mixture may turn bright yellow/orange.

  • Incubation: Stir at room temperature for 2–12 hours.

    • Note: For protein labeling, perform at 4°C overnight to preserve protein integrity.

  • Quenching & Isolation:

    • Small Molecules: Dilute with water/brine, extract with EtOAc.

    • Biomolecules:[2][3][4][5][6] Remove excess copper using EDTA chelation or size-exclusion chromatography (e.g., PD-10 column).

Applications & Data Summary

Physicochemical Properties Table

The following table summarizes the expected shifts in properties upon clicking the 7-ethoxyquinoline scaffold.

PropertyThis compound3-Triazolyl-7-ethoxyquinolineSignificance
Solubility (Aq) Low (< 10 µM)Moderate (Linker dependent)Triazole improves water solubility via H-bonding.
Fluorescence Weak/ModerateEnhancedTriazole extension increases conjugation length.
Reactivity Inert to Bio-nucleophilesStable Linkage1,2,3-Triazole is resistant to hydrolysis and proteases.
LogP ~3.5~2.5 - 3.0Better drug-likeness profile (Lipinski Rule of 5).
Key Application Areas
  • Fragment-Based Drug Discovery (FBDD): The this compound is a "fragment" size (MW ~260). By clicking it to a library of azides, researchers can rapidly explore the structure-activity relationship (SAR) of the C3 pocket in kinase enzymes (e.g., c-Src, EGFR) where quinolines are known binders [1].

  • Fluorescent Labeling: The 7-ethoxyquinoline core is fluorescent. Converting it to the alkyne allows it to be used as a "turn-on" probe. When clicked to a non-fluorescent azide quencher or a specific receptor ligand, the change in electronic environment can be used to sense binding events [2].

Troubleshooting & Expert Insights

  • Copper Toxicity: In live-cell applications, Cu(I) is toxic. Use THPTA or TBTA ligands (5.0 equiv relative to Cu) to protect biomolecules from oxidative damage and accelerate the reaction.

  • Regioselectivity: The CuAAC reaction is strictly 1,4-regioselective. Thermal (uncatalyzed) Huisgen cycloaddition will yield a mixture of 1,4- and 1,5-isomers and should be avoided.

  • Solubility: The 7-ethoxy group decreases water solubility compared to a 7-hydroxy group. If precipitation occurs during the click reaction, increase the DMSO percentage to 20-30%.

References

  • Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. Source: PubMed (NIH) URL:[Link]

  • Synthesis of 7-chloroquinoline-based 1,2,3-triazole hybrids. (Homologous protocol reference) Source: ResearchGate URL:[2][Link]

Sources

Scale-up Synthesis of 3-Bromo-7-ethoxyquinoline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromo-7-ethoxyquinoline is a pivotal heterocyclic building block in medicinal chemistry and materials science, serving as a versatile intermediate for the synthesis of more complex molecular architectures through cross-coupling reactions.[1] The regioselective introduction of a bromine atom at the C3-position of the quinoline scaffold, particularly when substituted on the benzene ring, presents a significant synthetic challenge. Direct bromination of 7-ethoxyquinoline often leads to a mixture of products, complicating purification and reducing yield, which is untenable for large-scale production. This application note presents a robust, scalable, and highly regioselective two-step synthesis for this compound, adapted from established methodologies for constructing 3-bromoquinoline cores.[2] The described protocol emphasizes safety, efficiency, and provides a clear pathway for researchers and process chemists to produce multi-gram to kilogram quantities of the target compound with high purity.

Strategic Overview: A Rationale for the Selected Synthetic Pathway

For the scale-up synthesis of this compound, a convergent strategy that builds the brominated quinoline ring from acyclic precursors is vastly superior to the direct electrophilic bromination of a pre-formed 7-ethoxyquinoline ring. The primary driver for this choice is regiocontrol .

  • The Challenge of Direct Bromination: The 7-ethoxy group is an activating, ortho, para-directing substituent. This would favor bromination at the C6 and C8 positions. While the pyridine ring is deactivated, forcing conditions could lead to a complex mixture of mono- and di-brominated isomers, posing significant purification challenges at scale.[3]

  • The Selected Strategy: The chosen pathway involves the reaction of 3-ethoxyaniline with a pre-brominated C3 synthon. This method ensures the bromine atom is unequivocally placed at the 3-position of the resulting quinoline ring. This approach, adapted from a patented method for 3-bromoquinoline compounds, offers high yields, operational simplicity, and utilizes readily available starting materials, making it ideal for industrial amplification.[2]

The overall synthetic strategy is depicted below.

G cluster_0 Part A: Synthon Preparation cluster_1 Part B: Cyclization & Product Formation Raw_Material 1,1,3,3-Tetramethoxypropane Intermediate_1 2-Bromo-3,3-dimethoxypropanal Raw_Material->Intermediate_1 Bromination (Br₂, HCl) Final_Product This compound Intermediate_1->Final_Product Combes Quinoline Synthesis (HBr/HOAc) Aniline 3-Ethoxyaniline Aniline->Final_Product

Caption: High-level overview of the selected two-part synthetic strategy.

Critical Safety and Handling Considerations

This protocol involves hazardous materials, including liquid bromine and strong acids. Adherence to strict safety protocols is mandatory.

  • Bromine (Br₂): A highly corrosive, toxic, and volatile liquid. It is a strong oxidizing agent that can cause severe burns upon contact and is toxic upon inhalation.[4] All manipulations must be conducted in a certified chemical fume hood with adequate ventilation.[4] Personal Protective Equipment (PPE), including a face shield, safety goggles, acid-resistant gloves (e.g., Viton or laminate), and a flame-retardant lab coat, is required. A bromine detection system is recommended for large-scale operations.[5] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[6] Bromine reacts violently with aluminum and many organic materials.[7]

  • Acids (HCl, HBr in Acetic Acid): These are corrosive and can cause severe burns. Handle with appropriate PPE in a well-ventilated area.

  • Waste Disposal: All waste streams, especially those containing bromine, must be neutralized and disposed of according to institutional and local environmental regulations. Unreacted bromine can be quenched by careful, portion-wise addition to a stirred, cooled solution of sodium thiosulfate.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100g scale of the final product and can be adapted proportionally.

Part A: Synthesis of Intermediate 2-Bromo-3,3-dimethoxypropanal

This step involves the bromination of 1,1,3,3-tetramethoxypropane. The reaction is temperature-sensitive and requires careful control of the bromine addition.

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
1,1,3,3-Tetramethoxypropane164.20115 g0.701.0
Deionized Water18.02110 mL--
Hydrochloric Acid (conc., 37%)36.466.2 mL~0.070.1
Bromine (Br₂)159.81123 g (39.5 mL)0.771.1

Protocol:

  • Reactor Setup: Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Ensure the setup is in a chemical fume hood.

  • Initial Charge: Charge the flask with 1,1,3,3-tetramethoxypropane (115 g) and deionized water (110 mL).

  • Cooling: Begin stirring and cool the mixture to 0 °C using an ice-water bath.

  • Acidification: Slowly add concentrated hydrochloric acid (6.2 mL) to the cooled mixture.

  • Bromine Addition: Charge the dropping funnel with liquid bromine (123 g). Add the bromine dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Continue stirring overnight (12-16 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure (rotary evaporator) at 45 °C to remove water and excess acids. A viscous oil or semi-solid will remain.

  • Isolation: Add petroleum ether (200 mL) and ethyl acetate (20 mL) to the residue and stir vigorously. The product may precipitate. Filter the solid, wash with a cold 10:1 mixture of petroleum ether:ethyl acetate, and dry under vacuum to yield the intermediate, 2-Bromo-3,3-dimethoxypropanal.[2]

Part B: Synthesis of this compound

This step is a variation of the Combes quinoline synthesis, where the prepared intermediate is cyclized with 3-ethoxyaniline.

Materials & Reagents

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-Bromo-3,3-dimethoxypropanal~197.04100 g~0.511.0
3-Ethoxyaniline137.1870 g0.511.0
Ethanol (200 proof)46.07500 mL--
HBr in Acetic Acid (33 wt%)-250 mL--

Protocol:

  • Reactor Setup: To a 2 L, three-necked, round-bottom flask, add a mechanical stirrer and a reflux condenser.

  • Charge Reagents: Charge the flask with the intermediate from Part A (100 g), 3-ethoxyaniline (70 g), and ethanol (500 mL).

  • Acid Addition: While stirring, slowly and carefully add 33% hydrobromic acid in acetic acid (250 mL). The addition is exothermic and will generate fumes.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1-2 hours. The product hydrobromide salt should precipitate.

  • Isolation: Collect the solid precipitate by filtration. Wash the filter cake with cold ethanol (2 x 100 mL) to remove impurities.

  • Neutralization (Free-Basing): Suspend the collected solid in 1 L of deionized water. While stirring, slowly add a saturated aqueous solution of sodium bicarbonate or a 10% sodium hydroxide solution until the pH of the mixture is basic (pH 8-9).[8]

  • Final Product Isolation: The free base, this compound, will precipitate as a solid. Filter the solid, wash thoroughly with deionized water until the filtrate is neutral, and then dry the product in a vacuum oven at 50 °C to a constant weight.

Experimental Workflow and Data

The following diagram illustrates the detailed workflow for the synthesis.

G cluster_A Part A: Intermediate Synthesis cluster_B Part B: Cyclization A1 Charge Reactor with 1,1,3,3-Tetramethoxypropane & Water A2 Cool to 0 °C A1->A2 A3 Add conc. HCl A2->A3 A4 Dropwise Addition of Br₂ (T < 5 °C) A3->A4 A5 Stir Overnight at RT A4->A5 A6 Concentrate under Reduced Pressure A5->A6 A7 Precipitate, Filter & Dry A6->A7 B1 Charge Reactor with Intermediate, 3-Ethoxyaniline & Ethanol A7->B1 Transfer Intermediate B2 Add HBr in Acetic Acid B1->B2 B3 Reflux for 4-6 hours (Monitor by TLC/HPLC) B2->B3 B4 Cool to Precipitate HBr Salt B3->B4 B5 Filter & Wash Salt B4->B5 B6 Neutralize with Base (pH 8-9) B5->B6 B7 Filter, Wash & Dry Final Product B6->B7 QC Characterization (NMR, HPLC, MS, MP) B7->QC Final QC Analysis

Caption: Step-by-step workflow for the synthesis of this compound.

Expected Yields and Product Specifications

ParameterSpecification
Appearance Off-white to light tan solid
Yield (Overall) 65-75%
Purity (HPLC) ≥98.5%
Melting Point To be determined experimentally
Identity (¹H NMR, ¹³C NMR) Conforms to structure
Mass Spectrum (MS) [M+H]⁺ consistent with C₁₁H₁₀BrNO

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Part A Incomplete reaction; loss of volatile bromine.Ensure bromine addition is slow and temperature is controlled. Check seals on the reactor to prevent vapor loss. Extend reaction time if necessary.
Dark, Oily Product in Part B Impurities from starting materials; side reactions due to overheating.Ensure starting materials are of high purity. Avoid excessive heating during reflux. Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).
Incomplete Cyclization Insufficient acid catalyst or reaction time.Confirm the correct amount and concentration of HBr/acetic acid was used. Extend reflux time, monitoring by TLC/HPLC until starting material is consumed.
Product Fails Purity Spec Incomplete neutralization; trapped impurities.During neutralization (free-basing), ensure thorough stirring and confirm final pH. Wash the final solid extensively with water. If purity is still low, consider recrystallization or a slurry wash with a non-polar solvent like heptane.

Conclusion

The synthetic protocol detailed herein provides a reliable and scalable method for producing high-purity this compound. By constructing the halogenated heterocyclic core from acyclic precursors, this strategy effectively overcomes the regioselectivity challenges associated with direct bromination. The procedure is well-suited for process development and scale-up, enabling the consistent production of this valuable chemical intermediate for applications in drug development and scientific research.

References

  • YA THERAPEUTICS INC. (2019). Synthesis method of 3-bromoquinoline compound. CN109824831A.
  • Sökten, S. et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Bromine. Available at: [Link]

  • University of Wisconsin-Madison. (2014). Standard Operating Procedure: Bromine Safety. Available at: [Link]

  • ICL Group. BROMINE - Safety Handbook. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Bromine | Chemical Emergencies. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-7-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-7-ethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing scientifically-grounded solutions to improve yield, regioselectivity, and overall success in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The principal challenge is achieving high regioselectivity for bromination at the C3 position. The quinoline ring system presents a complex electronic landscape. The pyridine ring is generally electron-deficient and deactivated towards electrophilic substitution, while the benzene ring is activated by the electron-donating 7-ethoxy group. This group strongly directs electrophiles to the C6 and C8 positions (ortho/para-directing), making direct bromination an inefficient method for obtaining the C3 isomer.[1] Consequently, direct electrophilic attack on 7-ethoxyquinoline with reagents like Br₂ or N-Bromosuccinimide (NBS) will preferentially yield a mixture of 6-bromo- and 8-bromo-7-ethoxyquinoline, with very low conversion to the desired 3-bromo product.

Q2: What is the most reliable synthetic strategy to achieve high regioselectivity for 3-bromination?

A2: A Sandmeyer reaction is the most authoritative and reliable method for introducing a bromine atom specifically at the C3 position of a quinoline ring.[2][3] This classic transformation involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a bromide, typically from a copper(I) bromide salt.[4][5] This approach circumvents the issue of electronic directing effects by building the desired substitution pattern from a precursor, 3-Amino-7-ethoxyquinoline.

Q3: How can I monitor the progress of the synthesis?

A3: Reaction progress should be monitored diligently using Thin-Layer Chromatography (TLC). Develop a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) that provides good separation between your starting material, intermediates, and the final product. Visualize the spots under UV light (254 nm). For more quantitative analysis during process development, techniques like GC-MS or LC-MS can be employed to identify products and byproducts with high confidence.

Q4: What are the critical safety precautions for this synthesis?

A4: Key safety considerations include:

  • Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated and dry. The Sandmeyer reaction is designed to generate and consume the diazonium salt in situ at low temperatures (0–5 °C) to mitigate this risk.

  • Brominating Agents: If attempting direct bromination, molecular bromine (Br₂) is highly corrosive, toxic, and volatile. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Acids: The diazotization step requires strong acids (e.g., HBr). Handle with care to avoid chemical burns.

  • Copper Salts: Copper salts are toxic; avoid inhalation of dust and skin contact.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, particularly via the recommended Sandmeyer reaction pathway.

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Yield of this compound 1. Incomplete Diazotization: The conversion of the amine to the diazonium salt is inefficient.Solution: Ensure the temperature is strictly maintained between 0–5 °C. Higher temperatures cause the diazonium salt to decompose prematurely to phenols or other byproducts. Verify the quality and concentration of your sodium nitrite and hydrobromic acid. Add the sodium nitrite solution slowly to prevent temperature spikes and unwanted side reactions.
2. Premature Decomposition of Diazonium Salt: The intermediate is not stable under the reaction conditions.Solution: Use the diazonium salt immediately after its formation. Do not let it warm up or sit for an extended period. The in situ generation and consumption is critical for success.
3. Poor Quality of Starting Material: The 3-Amino-7-ethoxyquinoline precursor is impure.Solution: Confirm the purity of your starting amine via NMR or melting point analysis. Impurities can interfere with the diazotization process. Purify the starting material by recrystallization or column chromatography if necessary.
Formation of a Dark, Tar-Like Substance 1. Side Reactions from Diazonium Salt: Uncontrolled decomposition or radical coupling reactions.Solution: This often points to the temperature rising above the optimal 5 °C range. Improve your cooling bath and monitor the internal reaction temperature closely. Ensure efficient stirring to dissipate heat from the exothermic diazotization step.
2. Oxidation of the Product/Substrate: The reaction mixture may be exposed to air for too long at elevated temperatures.Solution: While not strictly an anaerobic reaction, minimizing reaction time after the addition of the copper catalyst can prevent oxidative side reactions.
Presence of Unreacted 3-Amino-7-ethoxyquinoline 1. Insufficient Sodium Nitrite: Stoichiometry is incorrect, leading to incomplete conversion.Solution: Use a slight excess (e.g., 1.1-1.2 equivalents) of sodium nitrite to ensure all the starting amine is converted. Ensure the sodium nitrite is fully dissolved before addition.
2. Acid Concentration is Too Low: The amine is not fully protonated to form the anilinium salt, which is necessary for diazotization.Solution: Ensure a sufficient excess of strong acid (HBr) is used. Typically, at least 3 equivalents are required: one to protonate the amine, one for the formation of nitrous acid (from NaNO₂), and one to provide the bromide counter-ion.
Difficult Purification / Isomeric Impurities 1. Formation of Phenolic Byproduct: The diazonium salt reacts with water instead of the bromide.Solution: This results in 3-Hydroxy-7-ethoxyquinoline. Its polarity is significantly different from the bromo-product, and it can typically be separated by silica gel chromatography. To minimize its formation, ensure a high concentration of bromide ions is present.
2. Using an Incorrect Synthetic Route: Attempting direct bromination.Solution: If you have a mixture of 3-bromo, 6-bromo, and 8-bromo isomers, separation can be extremely challenging due to similar polarities.[6] It is strongly advised to restart the synthesis using a regioselective method like the Sandmeyer reaction rather than attempting a difficult purification.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

G cluster_start Problem Diagnosis cluster_analysis Analysis of Results cluster_solutions Corrective Actions start Low Yield or Impure Product check_tlc Analyze Crude Product by TLC/LC-MS start->check_tlc unreacted_sm Major Spot is Unreacted Starting Material check_tlc->unreacted_sm Check for Starting Material tar Significant Tarring or Multiple Byproducts check_tlc->tar Check for Decomposition phenolic_byproduct Byproduct Matches 3-Hydroxy-7-ethoxyquinoline check_tlc->phenolic_byproduct Check for Hydrolysis sol_sm Check NaNO₂ Stoichiometry (Use 1.1 eq). Ensure Sufficient Acid (>3 eq). unreacted_sm->sol_sm Identified sol_tar Strictly Maintain Temp (0-5 °C). Ensure Slow NaNO₂ Addition. Improve Stirring Efficiency. tar->sol_tar Identified sol_phenolic Ensure High HBr Concentration. Use Freshly Prepared CuBr. phenolic_byproduct->sol_phenolic Identified

Caption: Troubleshooting decision tree for this compound synthesis.

Experimental Protocol: Regioselective Synthesis of this compound via Sandmeyer Reaction

This protocol describes a reliable, self-validating method starting from 3-Amino-7-ethoxyquinoline.

Materials:
  • 3-Amino-7-ethoxyquinoline (1.0 equiv)

  • Hydrobromic acid (HBr, 48% aq. solution, 4.0 equiv)

  • Sodium nitrite (NaNO₂, 1.1 equiv)

  • Copper(I) bromide (CuBr, 1.2 equiv)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) & Hexane (for chromatography)

Step-by-Step Methodology:

Part A: Diazotization (In Situ Generation of Diazonium Salt)

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 3-Amino-7-ethoxyquinoline (1.0 equiv) and a portion of the 48% HBr solution (3.0 equiv). Cool the flask in an ice-salt bath to an internal temperature of 0 °C.

  • Nitrite Addition: Dissolve sodium nitrite (1.1 equiv) in a small amount of cold deionized water. Add this solution dropwise to the stirred amine solution, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 15-20 minutes.

    • Causality: Slow addition is crucial to control the exothermic reaction and prevent the premature decomposition of the unstable diazonium salt.[3]

  • Stirring: After the addition is complete, stir the resulting solution for an additional 30 minutes at 0–5 °C. The solution may range from yellow to orange. This is now your in situ diazonium salt solution.

Part B: Sandmeyer Reaction (Bromo-dediazoniation)

  • Catalyst Preparation: In a separate, larger flask, add Copper(I) bromide (1.2 equiv) and the remaining 48% HBr (1.0 equiv). Cool this mixture to 0 °C in an ice bath.

    • Expertise: Using a pre-formed CuBr solution ensures the catalyst is active and readily available to react with the diazonium salt, promoting the desired radical-nucleophilic aromatic substitution.[2]

  • Addition: Slowly add the cold diazonium salt solution from Part A to the stirred CuBr solution. You will observe vigorous nitrogen gas evolution. Maintain the temperature below 10 °C during this addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

    • Self-Validation: Monitor the reaction by TLC (e.g., 30% EtOAc in Hexane). The starting amine spot should be completely consumed and a new, less polar spot corresponding to the product should appear.

Part C: Work-up and Purification

  • Quenching: Pour the reaction mixture into a separatory funnel containing DCM.

  • Neutralization: Carefully wash the organic layer with saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the excess acid. Wash subsequently with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.[1][7]

References

  • CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.
  • Synthesis method of 3-bromoquinoline compound - Eureka | Patsnap. [Link]

  • Optimization of 7-alkene-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed. [Link]

  • This compound - Lead Sciences. [Link]

  • Sandmeyer Reaction | OpenOChem Learn. [Link]

  • Synthesis of 3-bromo derivatives of flavones | Request PDF - ResearchGate. [Link]

  • 3-(3-Bromophenyl)-7-acetoxycoumarin - MDPI. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. [Link]

  • CN102875465A - Method for preparing 7-bromoisoquinoline - Google P
  • Design, synthesis and structural studies of oxathiepine, benzo[ b ][8][9]thiazine and quinolin-4-ol derivative based on 3-bromo-4-hydroxy-7-methoxyquinolin-2-one - ResearchGate. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. [Link]

  • CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google P
  • 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters . [Link]

  • (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions . [Link]

  • CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google P
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. [Link]

  • Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7 . [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - ResearchGate. [Link]

  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Publishing. [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-7-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-7-ethoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this specific synthesis.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during the synthesis of this compound, offering probable causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Symptoms: After the reaction and workup, you observe a low yield of this compound, or none at all, as confirmed by TLC or LC-MS.

Probable Causes & Solutions:

  • Inefficient Bromination: The brominating agent may not be reactive enough under the chosen conditions, or the quinoline ring may be deactivated.

    • Causality: The pyridine ring in quinoline is electron-deficient, making electrophilic substitution on this ring difficult. The benzene ring is more susceptible to electrophilic attack. The ethoxy group at the 7-position is an activating group, directing electrophiles to the ortho and para positions (6 and 8). However, bromination at the 3-position requires specific conditions to overcome the deactivation of the pyridine ring.

    • Solution: Consider using a more reactive brominating agent or optimizing the reaction conditions. While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often a milder and more selective choice.[1] Increasing the reaction temperature or using a Lewis acid catalyst can also enhance the reaction rate, but must be done cautiously to avoid side reactions.[2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the outcome.

    • Causality: Overly high temperatures or prolonged reaction times can lead to product degradation or the formation of side products.[2] The choice of solvent can affect the solubility of reagents and the reaction mechanism.

    • Solution: Systematically optimize the reaction conditions. A good starting point is to run the reaction at a lower temperature and monitor its progress by TLC. Gradually increase the temperature if the reaction is too slow. A solvent study can also be beneficial.

  • Starting Material Impurity: The purity of the starting 7-ethoxyquinoline is crucial.

    • Causality: Impurities in the starting material can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.

    • Solution: Ensure the 7-ethoxyquinoline is pure before starting the reaction. Recrystallization or column chromatography can be used for purification if necessary.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Symptoms: Your reaction mixture shows multiple spots on TLC, and NMR or LC-MS analysis confirms the presence of isomeric bromo-7-ethoxyquinolines.

Probable Causes & Solutions:

  • Over-bromination: The reaction conditions are too harsh, leading to the formation of di- or poly-brominated products.[1]

    • Causality: The quinoline ring system can undergo multiple brominations if the reaction is not carefully controlled. The initial bromination product is still susceptible to further electrophilic attack.

    • Solution: Use a milder brominating agent like NBS.[1] Carefully control the stoichiometry of the brominating agent, using only a slight excess. Lowering the reaction temperature can also help to improve selectivity.[1]

  • Incorrect Regioselectivity: Bromination is occurring at positions other than the desired C-3 position, such as the C-5, C-6, or C-8 positions.[1][3]

    • Causality: Electrophilic substitution on the quinoline ring is generally favored at the 5- and 8-positions of the benzene ring.[4] Directing the bromination to the 3-position often requires specific synthetic strategies.

    • Solution: The choice of brominating agent and reaction conditions is critical for controlling regioselectivity. For instance, bromination in the presence of concentrated sulfuric acid tends to favor substitution on the benzene ring.[3] To achieve 3-bromination, a different approach may be necessary, such as starting with a pre-functionalized quinoline. One potential route involves the synthesis of 7-ethoxyquinolin-3-ol, followed by conversion of the hydroxyl group to a leaving group and subsequent nucleophilic substitution with a bromide source. Another approach is the use of a directing group to favor substitution at the 3-position.

Issue 3: Difficult Purification of the Final Product

Symptoms: The crude product is a complex mixture that is difficult to separate by standard column chromatography or recrystallization.[1]

Probable Causes & Solutions:

  • Similar Polarity of Products and Byproducts: The desired product and the various side products may have very similar polarities, making them difficult to separate.

    • Causality: Isomeric bromoquinolines often have very similar physical properties.

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient elution can sometimes improve separation. Using a different stationary phase, such as alumina, might also be effective.

      • Recrystallization: Try different solvents or solvent mixtures for recrystallization. Sometimes, a multi-step recrystallization process is necessary.

      • Derivative Formation: In some cases, it may be possible to selectively react the desired product to form a derivative that is easier to separate. The derivative can then be converted back to the final product.

  • Formation of Tarry Byproducts: The reaction produces a significant amount of dark, insoluble material.[5]

    • Causality: This is common in reactions involving strong acids and oxidizing agents, which can cause polymerization of the starting materials or products.[5] This is a known issue in classic quinoline syntheses like the Skraup synthesis.[4][5]

    • Solution:

      • Moderate Reaction Conditions: Use milder reaction conditions, such as lower temperatures and less aggressive reagents.[5]

      • Workup Procedure: An initial workup step to remove the tar can be helpful. This might involve trituration with a non-polar solvent or filtration through a plug of celite.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route to 7-ethoxyquinoline, the precursor for this synthesis?

The synthesis of 7-ethoxyquinoline can be achieved through several methods. A common approach is the Skraup synthesis, which involves the reaction of 3-ethoxyaniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[4][6] However, the Skraup synthesis is known for being highly exothermic and can produce significant tar formation.[4][5] Alternative methods may involve the etherification of 7-hydroxyquinoline.

Q2: What are the key safety precautions to take during the bromination step?

Bromine is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is also important to have a quenching solution, such as sodium thiosulfate, readily available in case of a spill. The reaction itself can be exothermic, so it's important to control the addition of the brominating agent and monitor the temperature.[7]

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used to confirm the structure and purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the structure of the molecule, including the position of the bromine and ethoxy groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are useful for assessing the purity of the sample and identifying any impurities.

  • Infrared (IR) Spectroscopy: This can be used to identify the functional groups present in the molecule.

Q4: Are there alternative brominating agents I can use besides Br₂ and NBS?

Yes, several other brominating agents can be considered, each with its own reactivity and selectivity profile. Some examples include:

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A stable, crystalline solid that is a convenient source of electrophilic bromine.

  • Pyridinium bromide perbromide (Py·HBr₃): A solid reagent that is easier to handle than liquid bromine.

The choice of brominating agent will depend on the specific requirements of your synthesis and the desired level of reactivity and selectivity.

III. Visualizing the Process: Diagrams and Workflows

Diagram 1: Key Side Reactions in Quinoline Bromination

This diagram illustrates the potential for over-bromination and the formation of regioisomers during the synthesis of this compound.

Side_Reactions 7-Ethoxyquinoline 7-Ethoxyquinoline This compound This compound 7-Ethoxyquinoline->this compound Desired Reaction Other Monobromo Isomers Other Monobromo Isomers 7-Ethoxyquinoline->Other Monobromo Isomers Poor Regioselectivity Dibromo-7-ethoxyquinoline Dibromo-7-ethoxyquinoline This compound->Dibromo-7-ethoxyquinoline Over-bromination

Caption: Potential side reactions in the bromination of 7-ethoxyquinoline.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a step-by-step guide for diagnosing and resolving low-yield issues.

Troubleshooting_Workflow start Low Yield Observed check_purity Check Starting Material Purity start->check_purity impure Purify Starting Material check_purity->impure Impure pure Starting Material is Pure check_purity->pure Pure optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) impure->optimize_conditions pure->optimize_conditions check_brominating_agent Evaluate Brominating Agent optimize_conditions->check_brominating_agent change_agent Consider a More Reactive Brominating Agent check_brominating_agent->change_agent Inefficient success Improved Yield check_brominating_agent->success Sufficiently Reactive change_agent->success

Sources

Application Note: Click Chemistry Applications of 3-Bromo-7-ethoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-Bromo-7-ethoxyquinoline scaffold represents a privileged structural motif in medicinal chemistry and chemical biology. The 7-ethoxy substituent functions as an auxochrome, enhancing the electronic richness and fluorescence properties of the quinoline core, while the 3-bromo position offers a chemically distinct handle for cross-coupling reactions.

This guide details the high-fidelity conversion of this compound into "Click-ready" precursors and their subsequent application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike 2- or 4-haloquinolines, which undergo nucleophilic substitution (SNAr) easily, the 3-bromo position requires palladium-catalyzed activation. Therefore, this protocol prioritizes the Sonogashira coupling route to generate 3-ethynyl derivatives, serving as versatile anchors for bioconjugation and fragment-based drug discovery (FBDD).

Scientific Background & Rationale

The Challenge of the C3 Position

In quinoline chemistry, the reactivity profile is heterogeneous. The C2 and C4 positions are electron-deficient and susceptible to nucleophilic attack. However, the C3 position behaves more like a standard aryl halide. Direct azidation (to create a click-reactive azide) at C3 is kinetically difficult without transition metal catalysis.

Strategic Choice: The most robust "Click" strategy for this scaffold is the installation of a terminal alkyne at C3. This creates a 3-ethynyl-7-ethoxyquinoline intermediate, which reacts efficiently with azide-tagged biomolecules or fluorophores.

Fluorescence and Pharmacophore Properties
  • 7-Ethoxy Group: Increases lipophilicity (LogP) and electron density, often shifting the fluorescence emission to longer wavelengths (blue-to-green region) compared to unsubstituted quinolines.

  • Triazole Linker: The 1,2,3-triazole product formed via Click chemistry acts as a bioisostere of the amide bond, providing metabolic stability and favorable dipole interactions within biological binding pockets.[1]

Experimental Workflows (Graphviz)

The following diagram outlines the critical pathway from the commercial bromide to the functionalized triazole conjugate.

G cluster_0 Phase 1: Activation Start This compound (Starting Material) Inter1 TMS-Protected Alkyne (Intermediate) Start->Inter1 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TMS-acetylene) Alkyne 3-Ethynyl-7-ethoxyquinoline (Click-Ready Scaffold) Inter1->Alkyne Deprotection (K2CO3, MeOH) Product 1,2,3-Triazolyl-Quinoline (Conjugate) Alkyne->Product CuAAC Click Reaction (CuSO4, Na-Ascorbate) Azide Target Azide (R-N3) Azide->Product Cycloaddition Partner

Figure 1: Synthetic workflow for converting the inert 3-bromo precursor into a reactive alkyne scaffold for click conjugation.

Detailed Protocols

Protocol A: Synthesis of 3-Ethynyl-7-ethoxyquinoline (The "Click Handle")

Objective: To install a terminal alkyne at the C3 position.

Reagents:

  • This compound (1.0 equiv)

  • Ethynyltrimethylsilane (TMS-acetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.02 equiv)

  • Triethylamine (Et3N) (Solvent/Base)

Step-by-Step Method:

  • Degassing: In a flame-dried Schlenk flask, dissolve this compound in anhydrous Et3N (or THF/Et3N 1:1 mixture). Sparge with argon for 15 minutes. Critical: Oxygen poisons the Pd/Cu catalytic cycle.

  • Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI under positive argon pressure. The solution typically turns yellow/brown.

  • Coupling: Add TMS-acetylene dropwise via syringe. Heat the reaction mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the bromide.

  • Workup: Cool to RT, filter through a celite pad to remove metal salts, and concentrate the filtrate in vacuo.

  • Deprotection: Dissolve the crude TMS-intermediate in MeOH. Add K2CO3 (1.5 equiv) and stir at RT for 1 hour.

  • Purification: Dilute with water, extract with DCM, and purify via silica gel flash chromatography.

    • Yield Expectation: 75–85%.

    • Validation:1H NMR should show a diagnostic terminal alkyne proton singlet (~3.2 ppm).

Protocol B: CuAAC "Click" Conjugation

Objective: Conjugation of 3-Ethynyl-7-ethoxyquinoline to an Azide-functionalized target (e.g., Azide-PEG-Biotin or Benzyl Azide).

Reagents:

  • 3-Ethynyl-7-ethoxyquinoline (1.0 equiv)

  • Azide derivative (R-N3) (1.0 equiv)

  • CuSO4[2]·5H2O (0.1 equiv)

  • Sodium Ascorbate (0.5 equiv)

  • Solvent: t-BuOH/H2O (1:1) or DMSO/H2O (for biological targets).

Step-by-Step Method:

  • Preparation: Dissolve the alkyne and the azide in the chosen solvent system. If the quinoline is insoluble in water, use a minimal amount of DMSO or DMF to predissolve it before adding the aqueous buffer.

  • Catalyst Generation: Prepare fresh stock solutions of CuSO4 (100 mM in water) and Sodium Ascorbate (500 mM in water).

  • Initiation: Add the CuSO4 solution to the reaction mixture, followed immediately by the Sodium Ascorbate. The mixture may turn bright yellow/orange.

  • Incubation: Stir at room temperature for 2–12 hours.

    • Note: For protein labeling, perform at 4°C overnight to preserve protein integrity.

  • Quenching & Isolation:

    • Small Molecules: Dilute with water/brine, extract with EtOAc.

    • Biomolecules:[2][3][4][5][6] Remove excess copper using EDTA chelation or size-exclusion chromatography (e.g., PD-10 column).

Applications & Data Summary

Physicochemical Properties Table

The following table summarizes the expected shifts in properties upon clicking the 7-ethoxyquinoline scaffold.

PropertyThis compound3-Triazolyl-7-ethoxyquinolineSignificance
Solubility (Aq) Low (< 10 µM)Moderate (Linker dependent)Triazole improves water solubility via H-bonding.
Fluorescence Weak/ModerateEnhancedTriazole extension increases conjugation length.
Reactivity Inert to Bio-nucleophilesStable Linkage1,2,3-Triazole is resistant to hydrolysis and proteases.
LogP ~3.5~2.5 - 3.0Better drug-likeness profile (Lipinski Rule of 5).
Key Application Areas
  • Fragment-Based Drug Discovery (FBDD): The this compound is a "fragment" size (MW ~260). By clicking it to a library of azides, researchers can rapidly explore the structure-activity relationship (SAR) of the C3 pocket in kinase enzymes (e.g., c-Src, EGFR) where quinolines are known binders [1].

  • Fluorescent Labeling: The 7-ethoxyquinoline core is fluorescent. Converting it to the alkyne allows it to be used as a "turn-on" probe. When clicked to a non-fluorescent azide quencher or a specific receptor ligand, the change in electronic environment can be used to sense binding events [2].

Troubleshooting & Expert Insights

  • Copper Toxicity: In live-cell applications, Cu(I) is toxic. Use THPTA or TBTA ligands (5.0 equiv relative to Cu) to protect biomolecules from oxidative damage and accelerate the reaction.

  • Regioselectivity: The CuAAC reaction is strictly 1,4-regioselective. Thermal (uncatalyzed) Huisgen cycloaddition will yield a mixture of 1,4- and 1,5-isomers and should be avoided.

  • Solubility: The 7-ethoxy group decreases water solubility compared to a 7-hydroxy group. If precipitation occurs during the click reaction, increase the DMSO percentage to 20-30%.

References

  • Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. Source: PubMed (NIH) URL:[Link]

  • Synthesis of 7-chloroquinoline-based 1,2,3-triazole hybrids. (Homologous protocol reference) Source: ResearchGate URL:[2][Link]

Sources

Technical Support Center: Enhancing the Solubility of 3-Bromo-7-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-7-ethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges encountered during experimentation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them, ensuring the integrity and success of your work.

Understanding the Challenge: The Quinoline Moiety

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds. Quinoline itself is only slightly soluble in cold water but shows improved solubility in hot water and many organic solvents.[1][2] The solubility of its derivatives, such as this compound, is influenced by the nature and position of its substituents. The presence of the bromine and ethoxy groups will modify its polarity and intermolecular interactions, often leading to poor aqueous solubility.

The nitrogen atom in the quinoline ring imparts a weakly basic character. This is a critical piece of information, as it allows for pH-dependent solubility manipulation, a powerful tool in your solubilization arsenal.[3][4]

Troubleshooting Guide: Step-by-Step Solubility Enhancement

If you are encountering difficulties in dissolving this compound, this troubleshooting guide provides a systematic approach to identify the most effective solubilization strategy for your specific application.

Issue 1: Poor Dissolution in Aqueous Buffers

This is the most common challenge. The limited aqueous solubility can hinder the preparation of stock solutions and lead to inaccurate results in biological assays.

Initial Assessment Workflow

A Start: Undissolved this compound B Attempt dissolution in 100% DMSO or Ethanol A->B C Soluble? B->C D Prepare high-concentration stock solution C->D Yes E Insoluble or Precipitates upon dilution C->E No F Proceed to pH Adjustment Protocol E->F cluster_0 Before Complexation cluster_1 After Complexation A This compound (Poorly Soluble) B Water A->B Limited Interaction C Cyclodextrin (Hydrophilic Exterior) D Inclusion Complex (Water Soluble) C->D Encapsulates E Water D->E Enhanced Interaction

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for making a stock solution of this compound?

A1: Start with 100% Dimethyl Sulfoxide (DMSO) or absolute ethanol. [5]These are powerful organic solvents capable of dissolving a wide range of non-polar compounds. Aim for a high concentration stock (e.g., 10-20 mM) to minimize the amount of organic solvent introduced into your final aqueous solution. [6] Q2: Can I heat the solution to help dissolve the compound?

A2: Gentle warming in combination with sonication can be effective. [6]However, it is crucial to first assess the thermal stability of this compound to avoid degradation.

Q3: Are there other techniques I can consider if the above methods are not sufficient?

A3: Yes, other advanced methods include the use of surfactants (e.g., Tween® 80, Pluronic® F-68) at concentrations below their critical micelle concentration to improve wettability and solubility, or the preparation of a solid dispersion by dissolving the compound and a hydrophilic carrier (e.g., PVP, PEG) in a common solvent followed by solvent evaporation. [6][7] Q4: How can I form a salt of this compound to improve its solubility?

A4: Since this compound is a weak base, you can form a salt by reacting it with an acid. For experimental purposes, this is often achieved in-situ by dissolving the compound in an acidic buffer as described in the pH adjustment protocol. For creating a solid salt form, you would dissolve the compound in a suitable organic solvent and add a stoichiometric amount of an acid (e.g., hydrochloric acid in an organic solvent) to precipitate the salt.

References

  • Vertex AI Search. (n.d.). Buy 7-Bromo-3-methoxyisoquinoline at Best Price, Pharmaceutical Intermediate.
  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • Wikipedia. (n.d.). Quinoline.
  • MDPI. (2022, January 25). N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide.
  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • PubChem. (n.d.). 7-Bromoisoquinolin-3-amine.
  • PubChem. (n.d.). Quinoline.
  • PubChem. (n.d.). 7-Bromo-3-iodo-6-methoxyquinoline.
  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • PubMed. (n.d.). Drug solubilization by complexation.
  • International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • ResearchGate. (2025, August 6). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • AAPS PharmSciTech. (2019, April 1). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.

Sources

Technical Support Center: Prevention of Debromination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Prevent Unwanted Debromination in Synthetic Workflows Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.4 (Current)

Introduction: The Halogen Retention Challenge

Welcome to the Technical Support Center. This guide addresses one of the most persistent challenges in multi-step synthesis: preserving a bromine handle when subjecting a molecule to metal-catalyzed cross-coupling, lithiation, or reduction.

Bromine is a "Goldilocks" halogen—reactive enough to be a versatile handle for future functionalization, but labile enough to be lost prematurely via hydrodebromination (replacement by H) or competitive oxidative addition . This guide provides mechanistic insights and self-validating protocols to ensure your bromine atom survives until you are ready to use it.

Module 1: Metal-Catalyzed Cross-Couplings (Pd/Ni)

Issue: You are performing a Suzuki, Heck, or Buchwald-Hartwig coupling on a separate functional group (e.g., aryl chloride, triflate, or tosylate), but the aryl bromide is undergoing hydrodebromination (reduction to Ar-H) or competing oxidative addition.

The Mechanistic Root Cause

Hydrodebromination in Palladium catalysis typically occurs via two pathways:

  • 
    -Hydride Elimination:  If your reaction involves alkyl intermediates or alcoholic solvents, a 
    
    
    
    -hydride elimination generates a Pd-H species, which reductively eliminates with your aryl bromide.
  • Protodebromination: In the presence of strong bases and proton sources (like alcohols or water), the oxidative addition complex (Ar-Pd-Br) can undergo transmetalation with a hydride equivalent or protonolysis.

Troubleshooting Workflow

Q: My LCMS shows mass [M-Br+H]. How do I stop this?

A: Switch to "Anhydrous/Aprotic" Conditions. Standard Suzuki conditions often use MeOH, EtOH, or IPA/Water. These are hydrogen donors.

  • Correction: Switch solvent to 1,4-Dioxane or Toluene .

  • Base Switch: Move from alkoxide bases (NaOEt, KOtBu) to inorganic carbonates (

    
    , 
    
    
    
    ) or phosphates (
    
    
    ). Alkoxides can undergo
    
    
    -hydride elimination to form aldehydes/ketones and the fatal Pd-H species.

Q: I need to couple an Aryl-Cl in the presence of an Aryl-Br. The Br is reacting.

A: You are fighting the kinetic order (


). 
To reverse this, you must use a ligand system that is highly selective for the specific electronic nature of the chloride, or use a catalyst system that differentiates based on steric environment.
  • Protocol: Use Buchwald Precatalysts (e.g., XPhos Pd G4) . These bulky, electron-rich ligands facilitate oxidative addition into the difficult Ar-Cl bond. However, total selectivity is rare if the electronic environments are similar.

  • Alternative: If possible, convert the phenol to a Triflate (OTf) or Nonaflate (ONf) instead of Chloride. Some catalyst systems (e.g., Pd/P(tBu)3) can differentiate OTf vs Br, often reacting at Br first (classic) or OTf first (using specific Lewis acids), but this is substrate-dependent.

Visualization: Solvent/Base Decision Tree

G start Observation: Ar-Br becoming Ar-H check_sol Check Solvent System start->check_sol is_alc Is it Alcohol/Water? check_sol->is_alc action_sol SWITCH TO: Dioxane, Toluene, or DMF is_alc->action_sol Yes check_base Check Base is_alc->check_base No is_alkox Is it Alkoxide (KOtBu, NaOEt)? check_base->is_alkox action_base SWITCH TO: K3PO4 or Cs2CO3 is_alkox->action_base Yes mech_note Mechanism Prevented: Alkoxide β-Hydride Elimination action_base->mech_note

Caption: Decision logic to eliminate hydride sources in Pd-catalyzed cross-couplings.

Module 2: Organometallic Precision (Lithiation)

Issue: You want to functionalize a bromoarene (e.g., deprotonate ortho to a directing group), but the reaction results in Lithium-Halogen exchange (scrambling) instead of clean deprotonation.

The Mechanistic Root Cause

Lithium-Halogen exchange is fast and often kinetically competitive with deprotonation. Standard bases like


-BuLi are nucleophilic and will attack the Bromine atom.
The Solution: The "Turbo" Approach

To prevent debromination here, you must decouple basicity from nucleophilicity. The solution is using Knochel-Hauser Bases (TMP-based magnesium/lithium amides).

Protocol: Chemoselective Deprotonation

  • Reagent: TMPMgCl·LiCl (Knochel-Hauser Base).

  • Why it works: The TMP (tetramethylpiperidide) is sterically bulky (non-nucleophilic) but highly basic (pK ~37). The LiCl breaks the aggregates, increasing kinetic basicity without increasing nucleophilic attack on the Br.

  • Procedure:

    • Dissolve Ar-Br in dry THF at -78°C (or up to 0°C depending on substrate).

    • Add TMPMgCl·LiCl (1.1 equiv) dropwise.

    • Stir for 30 min. The Br will remain intact while the ring is magnesiated.

    • Quench with electrophile.

Data Comparison: Base Selectivity

Base ReagentPrimary MechanismOutcome on Bromoarene
n-BuLi Nucleophilic AttackLi-Br Exchange (Debromination)
LDA DeprotonationMixed (Temp dependent, often safe at -78°C)
TMPMgCl·LiCl Complex Induced Proximity EffectClean Deprotonation (Br retained)

Module 3: Reductions (Hydrogenation)

Issue: You need to reduce a nitro group (


) or an alkene, but your conditions are stripping off the bromine.
The Mechanistic Root Cause

Palladium on Carbon (Pd/C) is an excellent catalyst for hydrogenolysis of Carbon-Halogen bonds. If you use Pd/C under


, you will almost certainly debrominate.
The Solution: Catalyst Poisoning

You must use a catalyst that activates


 but is too "poisoned" to insert into the C-Br bond.

Recommended Protocol: Sulfided Platinum [1][2]

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon).

  • Conditions: 1-5 atm

    
    , Solvent: THF or EtOAc.
    
  • Why it works: Sulfur modifies the electronic surface of the Pt, dramatically slowing the oxidative addition into C-Hal bonds while retaining activity for Nitro reduction.

Alternative: Iron-Mediated Reduction (Non-Catalytic) If catalytic hydrogenation continues to fail, switch to stoichiometric chemical reduction.

  • Reagent: Iron powder (Fe) +

    
     in EtOH/Water.
    
  • Benefit: Zero risk of debromination.

Visualization: Hydrogenation Selection

G input Nitro-Aryl Bromide pdc Pd/C + H2 input->pdc Avoid ptsc Pt(S)/C + H2 input->ptsc Preferred fe Fe / NH4Cl input->fe Alternative result_bad Aniline + DEBROMINATION pdc->result_bad result_good Bromo-Aniline (Success) ptsc->result_good fe->result_good

Caption: Catalyst selection pathways for reducing nitro groups in the presence of halogens.

Frequently Asked Questions (FAQ)

Q: I am doing a radical cyclization (AIBN/Bu3SnH). Can I keep a bromine atom? A: Extremely difficult. Tributyltin hydride is designed to rip off bromines to generate radicals.

  • Fix: If the Br is not the radical precursor, you must use a radical trigger that is orthogonal, or switch to Samarium Diiodide (

    
    )  mediated cyclizations, which can sometimes be tuned to respect aryl bromides.
    

Q: Can I protect the bromine atom? A: Not directly (like an alcohol). However, you can mask it as a Trimethylsilyl (TMS) group if the chemistry allows, and convert C-Si to C-Br later using


 or NBS (Ipso-substitution), though this adds steps. The better route is usually choosing the right catalyst (Pt vs Pd) or base (TMP vs BuLi).

Q: Does temperature really matter for Li-Hal exchange? A: Yes. The activation energy for Li-Hal exchange is very low. At -78°C, you might get deprotonation with LDA. At 0°C, exchange is almost guaranteed. With TMPMgCl·LiCl , you can often work at 0°C or even RT without losing the bromine, which is why it is the superior reagent for scale-up.

References

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. Source: Journal of Organic Chemistry (2011).[1][3] Key Finding: Establishes sulfided platinum (Pt(S)/C) as the standard for preventing hydrodehalogenation. URL:[Link]

  • A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Source: Angewandte Chemie International Edition (2004).[4][5][6] Key Finding: Introduction of the "Turbo Grignard" concept by Paul Knochel, allowing manipulation of bromoarenes without losing the halogen. URL:[Link]

  • An Improved Method for the Bromination of Metalated Haloarenes via Lithium-Zinc Transmetalation. Source: Journal of Organic Chemistry (2006). Key Finding: Using ZnCl2 to stabilize lithiated species prevents protonation/scrambling before reaction. URL:[Link]

Sources

Technical Support Center: Managing Thermal Stability in Quinoline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing thermal stability during quinoline reactions. This resource offers practical, field-proven insights and troubleshooting guides to ensure the safe and successful execution of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Exothermic Nature of Quinoline Synthesis

This section addresses common questions regarding the thermal hazards associated with classical quinoline synthesis methods.

Q1: Why are some quinoline synthesis reactions, like the Skraup and Doebner-von Miller, known to be highly exothermic and potentially violent?

A: The significant exothermicity of these reactions stems from a combination of factors inherent to the reaction mechanisms.

  • Skraup Synthesis: The archetypal Skraup synthesis involves heating aniline, glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[1][2] The initial step, the dehydration of glycerol to acrolein by concentrated sulfuric acid, is itself a highly energetic process.[3][4] Subsequent steps, including the Michael addition of aniline to acrolein, cyclization, and oxidation, all contribute to a significant release of heat.[3][5] This confluence of exothermic steps can lead to a rapid increase in temperature and pressure, resulting in a violent, runaway reaction if not properly controlled.[1][6][7]

  • Doebner-von Miller Reaction: This reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst.[8] A primary cause of thermal instability is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which is a highly exothermic side reaction leading to tar formation.[9] The main reaction pathway also involves exothermic addition and cyclization steps.[8]

Q2: What are the primary decomposition pathways and byproducts I should be aware of when running high-temperature quinoline reactions?

A: At elevated temperatures, several decomposition pathways can occur, leading to reduced yield and the formation of complex byproduct mixtures.

  • Tar Formation: This is a prevalent issue, particularly in the Doebner-von Miller and Skraup syntheses.[6][9] It arises from the acid-catalyzed polymerization of reactive intermediates like acrolein or other α,β-unsaturated carbonyls.[9]

  • Oxidative Side Reactions: The presence of an oxidizing agent and high temperatures can lead to the formation of undesired oxidized byproducts. In some cases, exposure to air can promote oxidative side reactions.[10]

  • Thermal Cleavage: While the quinoline ring itself is relatively stable, substituents can be susceptible to thermal cleavage. For instance, carbon-halogen bonds can be points of thermal cleavage at very high temperatures.[11]

  • Product Degradation: The desired quinoline product itself may not be stable under prolonged exposure to the harsh reaction conditions (strong acid, high temperature), leading to degradation.[12]

Q3: How do moderators like ferrous sulfate and boric acid function to control the exotherm in the Skraup synthesis?

A: Moderators are crucial for taming the violent nature of the Skraup reaction.[1]

  • Ferrous Sulfate (FeSO₄): This is the most commonly used moderator. It is believed to act as an oxygen carrier, which helps to control the rate of the oxidation step.[3] By slowing down the oxidation, the overall reaction rate is moderated, preventing a sudden and dangerous release of energy.[3] This allows for a safer and more controlled reaction, especially on a larger scale.[3]

  • Boric Acid: Boric acid is another effective moderator that helps to make the reaction less violent.[1] While the exact mechanism is less clearly defined in the literature, it is thought to temper the initial dehydration of glycerol, thereby slowing the formation of the highly reactive acrolein intermediate.

Q4: Are there alternative, safer methods for quinoline synthesis that avoid the thermal hazards of classical reactions?

A: Yes, numerous modern synthetic methods have been developed to offer safer and more efficient routes to quinolines. Many of these operate under milder conditions.

  • Catalytic Methods: Modern approaches often employ transition metal catalysts (e.g., Palladium, Nickel, Copper, Iron) to facilitate quinoline synthesis under more controlled conditions.[13] These can include aerobic oxidative aromatization, decarbonylative cross-coupling, and tandem carboamination/cyclization reactions.[13]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields with fewer byproducts compared to conventional heating.[14] This technique has been successfully applied to the Skraup synthesis, offering a safer option for small-scale reactions.[14]

  • Continuous Flow Chemistry: Performing reactions in a continuous flow setup offers superior heat transfer and control, making it an inherently safer method for highly exothermic reactions.[15] This technology allows for safe operation at high temperatures and pressures, which can be challenging in batch reactors.[15]

Section 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during quinoline synthesis, with a focus on thermal stability.

Troubleshooting Guide 1: Runaway Reactions and Loss of Temperature Control
Symptom Potential Cause(s) Recommended Action(s)
Rapid, uncontrolled temperature increase. 1. Inadequate moderation: Insufficient or no moderator (e.g., FeSO₄) was used in a Skraup synthesis.[3] 2. Incorrect order of reagent addition: Adding sulfuric acid before other reagents can trigger a violent reaction.[3] 3. Localized heating: Inefficient stirring or direct heating with a flame can create hot spots.[16] 4. Reagent concentration too high: Highly concentrated reactants can lead to an unmanageable reaction rate.1. Ensure proper moderation: Always use an appropriate amount of a proven moderator like ferrous sulfate or boric acid for Skraup-type reactions.[1] 2. Follow correct addition sequence: For the Skraup synthesis, typically add ferrous sulfate, glycerol, aniline, and nitrobenzene before the slow, controlled addition of sulfuric acid.[3] 3. Improve heat transfer: Use an oil bath or heating mantle for uniform heating and ensure vigorous mechanical stirring.[10][16] 4. Control reagent concentration: Consider adding one of the reactants dropwise to control the reaction rate.
Violent boiling and expulsion of reaction mixture from the flask. 1. Severe thermal runaway: The reaction has progressed beyond controllable limits.[7] 2. Inadequate condenser capacity: The condenser cannot handle the rapid generation of vapors.1. Immediate cooling: If safe to do so, immerse the flask in an ice bath to try and quell the reaction. Prioritize personal safety. 2. Scale down: When developing a new procedure, always start with a small-scale trial reaction.[12] 3. Use appropriate equipment: Ensure your condenser is adequately sized for the reaction scale. For highly volatile substances, a double-surface condenser may be necessary.
Troubleshooting Guide 2: Low Yield and Tar Formation
Symptom Potential Cause(s) Recommended Action(s)
Low yield of desired quinoline product. 1. Suboptimal reaction temperature: The temperature may be too low for efficient conversion or too high, causing decomposition.[10][12] 2. Product decomposition: The target molecule may be unstable under the reaction or workup conditions.[12] 3. Impure reagents: Impurities in starting materials can inhibit the reaction or lead to side products.[12]1. Optimize temperature: Systematically screen a range of temperatures to find the optimal balance between reaction rate and product stability.[10] 2. Monitor reaction progress: Use TLC or LC-MS to track the formation of the product and any degradation products over time.[12] 3. Use high-purity reagents: Ensure starting materials and solvents are of appropriate purity. Freshly distill reagents if necessary.[9]
Formation of a thick, dark, intractable tar. 1. Polymerization of intermediates: Acid-catalyzed polymerization of α,β-unsaturated carbonyls is a common cause.[9] 2. Excessive reaction temperature or time: Prolonged heating promotes decomposition and polymerization pathways.[10]1. Control reagent addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic aniline solution to minimize its concentration at any given time.[9] 2. Reduce reaction temperature: Even a small reduction in temperature can significantly decrease the rate of polymerization.[10] 3. Optimize reaction time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating.

Section 3: Experimental Protocols & Methodologies

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol describes a standard procedure for the Skraup synthesis of quinoline, incorporating ferrous sulfate as a moderator to control the exotherm.

Safety Precautions: This reaction is highly exothermic and should be performed in a well-ventilated fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves. Concentrated sulfuric acid is extremely corrosive. Aniline and nitrobenzene are toxic.[16] Be prepared for a vigorous reaction.

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for neutralization)

  • Anhydrous Potassium Carbonate (for drying)

Procedure:

  • Reagent Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add ferrous sulfate heptahydrate.

  • Initial Mixture: With stirring, add glycerol, followed by aniline and then nitrobenzene. Ensure a homogenous mixture is formed.

  • Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid through the dropping funnel with vigorous stirring. The rate of addition should be controlled to keep the internal temperature from rising too rapidly.[16]

  • Reaction Initiation: After the addition of sulfuric acid is complete, gently heat the mixture using an oil bath or heating mantle. The reaction will become exothermic and begin to boil.[16]

  • Reflux: Once the reaction is self-sustaining, remove the external heat source. After the initial vigorous reaction subsides, reapply heat to maintain a gentle reflux for 3-4 hours.[16]

  • Work-up: Allow the mixture to cool to room temperature. Carefully dilute the mixture with water.

  • Neutralization: Cool the diluted mixture in an ice bath and slowly neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Isolation: Perform steam distillation to isolate the crude quinoline. Unreacted nitrobenzene will distill first. Collect the quinoline fraction.[16]

  • Purification: Separate the quinoline layer from the aqueous layer. Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation.[16]

Protocol 2: Thermal Stability Assessment using Reaction Calorimetry

Reaction calorimetry is an invaluable tool for quantifying the heat evolved during a reaction, allowing for the safe design of scaled-up processes.[17]

Objective: To determine the heat of reaction and the rate of heat release for a quinoline synthesis to assess its thermal stability.

Methodology:

  • System Setup: A reaction calorimeter (e.g., RC1) is set up according to the manufacturer's instructions. The reactor is charged with the initial reactants (e.g., aniline, solvent, and catalyst).

  • Isothermal Dosing: The reaction is brought to the desired starting temperature. The limiting reagent (e.g., the α,β-unsaturated carbonyl in a Doebner-von Miller reaction) is then dosed into the reactor at a controlled rate while maintaining a constant reaction temperature (isothermal conditions).

  • Data Acquisition: The calorimeter continuously measures the heat flow from the reactor to the cooling jacket, which corresponds to the heat being generated by the reaction.

  • Analysis: The data is analyzed to determine:

    • Total Heat of Reaction (ΔHr): The total amount of heat released over the course of the reaction.

    • Heat Release Rate: The rate at which heat is produced at any given time. This helps to identify the most energetic phases of the reaction.

    • Maximum Temperature of the Synthesis Reaction (MTSR): In a "worst-case" scenario simulation (e.g., cooling failure), the MTSR can be calculated to understand the potential for a thermal runaway.

  • Safety Assessment: The obtained calorimetric data is crucial for assessing the risk of thermal runaway and for designing appropriate cooling and safety measures for pilot plant or manufacturing scale.[17]

Section 4: Visualizations

Diagram 1: Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed cond1 Verify Reaction Conditions (Temp, Time, Conc.) start->cond1 act1_1 Adjust Temp/Time/ Concentration cond1->act1_1 Incorrect act1_2 Conditions OK cond1->act1_2 Correct cond2 Assess Reagent and Solvent Purity act1_2->cond2 act2_1 Purify Reagents/ Use Dry Solvents cond2->act2_1 Impure act2_2 Purity OK cond2->act2_2 Pure cond3 Check for Product Decomposition (TLC/LC-MS) act2_2->cond3 act3_1 Modify Reaction/ Workup Conditions cond3->act3_1 Decomposition Detected end_node Systematically Optimize Reaction Parameters cond3->end_node No Decomposition act3_2 Decomposition Not Evident

Caption: Troubleshooting workflow for low reaction yield.

Diagram 2: Skraup Synthesis Reaction Pathway

G cluster_start Starting Materials cluster_steps Reaction Steps Aniline Aniline Michael Michael Addition Aniline->Michael Glycerol Glycerol Dehydration Dehydration of Glycerol Glycerol->Dehydration H₂SO₄ H2SO4 H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene) Acrolein Acrolein Formation Dehydration->Acrolein Acrolein->Michael Cyclization Cyclization & Dehydration Michael->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Oxidant Product Quinoline Oxidation->Product

Sources

Technical Support Center: Purification of 3-Bromo-7-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-Br-7-EtO-Q-PUR Status: Active Support Assigned Specialist: Senior Application Scientist

Diagnostic & Strategy: The Solubility Profile

As a researcher working with 3-Bromo-7-ethoxyquinoline (CAS: 1476078-53-1), you are dealing with a molecule that possesses conflicting solubility characteristics. The quinoline core is aromatic and moderately polar; the bromine atom at C3 increases lipophilicity and density; and the ethoxy group at C7 adds electron density and a flexible alkyl chain, which often lowers the melting point compared to its methoxy counterparts.

The Challenge: This compound frequently "oils out" (phase separates as a liquid) rather than crystallizing because the ethoxy chain disrupts crystal packing, and the bromine atom increases solubility in non-polar solvents.

Solvent System Selection Logic

We do not guess; we calculate polarity matches. Based on structural analogs (e.g., 3-bromo-7-methoxyquinoline), the following solvent systems are validated.

Solvent SystemRatio (v/v)ApplicationMechanism
Ethyl Acetate / Heptane 1:4 to 1:6 Primary Protocol The compound dissolves in hot EtOAc; Heptane acts as the anti-solvent to force lattice formation upon cooling.
Ethanol / Water 4:1 AlternativeBest for removing inorganic salts or highly polar impurities. Risk of oiling out is higher here.
DCM / Hexane 1:5 High PurityUsed when the crude is very dark/tarry. DCM has high solubilizing power for the quinoline core.

Standard Operating Procedure (SOP)

Protocol A: The EtOAc/Heptane Recrystallization

Recommended for purities >85% seeking >98%.

Materials Required:

  • Crude this compound

  • Ethyl Acetate (HPLC Grade)

  • n-Heptane (or Hexanes)

  • Activated Charcoal (optional, for color removal)

  • Celite 545

Step-by-Step Workflow:

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

    • Add Ethyl Acetate (approx. 3-5 mL per gram of solid).

    • Heat to reflux (approx. 77°C). If solid remains, add EtOAc in 0.5 mL increments until fully dissolved.

    • Critical Check: If the solution is dark brown/black, add activated charcoal (5% w/w) and reflux for 10 minutes. Filter hot through a Celite pad.

  • Nucleation Point:

    • Maintain the solution at a gentle boil.

    • Slowly add n-Heptane dropwise down the condenser.

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.

    • Add 2-3 drops of EtOAc to clear the solution (restore transparency).

  • Controlled Cooling (The "Oiling Out" Prevention):

    • Turn off the heat. Let the flask sit in the oil bath/heating mantle as it cools to room temperature. Do not remove.

    • Why? Rapid cooling traps impurities and causes oiling. Slow cooling allows the ethoxy chains to align into a lattice.

    • Once at room temperature (25°C), move to a 4°C fridge for 2 hours.

  • Isolation:

    • Filter the crystals using a Buchner funnel.

    • Wash with cold Heptane (pre-chilled to 0°C).

    • Dry under high vacuum at 40°C for 4 hours.

Visualizing the Workflow

The following decision tree illustrates the critical decision points during the purification process to prevent yield loss.

RecrystallizationLogic Start Crude this compound SolubilityCheck Check Solubility in Hot Ethyl Acetate Start->SolubilityCheck Insoluble Insoluble Material? SolubilityCheck->Insoluble Filter Hot Filtration (Celite) Insoluble->Filter Yes AntiSolvent Add Heptane until Turbid Insoluble->AntiSolvent No Filter->AntiSolvent Cooling Cool to Room Temp AntiSolvent->Cooling ResultCheck Result? Cooling->ResultCheck Crystals Crystalline Solid ResultCheck->Crystals Precipitate Oil Oiling Out (Liquid Phase) ResultCheck->Oil Phase Sep Remedy Reheat + Add more EtOAc (Seed Crystal) Oil->Remedy Remedy->Cooling

Figure 1: Decision matrix for preventing "oiling out" during the crystallization of ethoxy-substituted quinolines.

Troubleshooting Guide (FAQ)

Issue 1: "My product is oiling out at the bottom of the flask."

Diagnosis: This is the most common issue with ethoxy-quinolines. It occurs when the solution is supersaturated too quickly or the solvent polarity is too high (too much anti-solvent). The Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of the polar solvent (Ethyl Acetate) – approx 1-2 mL.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation sites.

  • Cool very slowly (wrap the flask in aluminum foil or a towel).

Issue 2: "The crystals are yellow/brown instead of off-white."

Diagnosis: Quinolines are electron-rich and prone to oxidation (N-oxide formation) or contain trace bromination byproducts. The Fix:

  • Charcoal Treatment: As described in the SOP, use activated carbon.

  • Acid Wash (Advanced): Dissolve the solid in 1M HCl (aqueous). Wash with Ether (to remove non-basic impurities). Basify the aqueous layer with NaOH to pH 10, extract into DCM, and then recrystallize. This ensures only the basic quinoline is recovered.

Issue 3: "My yield is low (<50%)."

Diagnosis: The product is too soluble in the mother liquor (EtOAc/Heptane mix). The Fix:

  • Do not discard the filtrate (mother liquor).

  • Concentrate the filtrate to half volume on a rotary evaporator.

  • Cool to -20°C overnight to harvest a "second crop" of crystals. Note: The second crop usually has lower purity.

References & Validation

The protocols above are synthesized from validated methodologies for halogenated alkoxy-quinolines.

  • BenchChem Technical Support. Synthesis of 3-Bromoquinoline Derivatives. (General protocols for bromoquinoline purification via alcohol/water and EtOAc systems).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 7-bromo-2-quinolineacetate (Analogous solubility data for bromo-quinoline esters).

  • Çakmak, O., & Ökten, S. (2016). Reinvestigation of bromination of 8-substituted quinolines. ACG Publications.[1] (Validates EtOAc/Hexane systems for methoxy-bromoquinolines).

  • Fisher Scientific. this compound Product Specifications. (Confirming commercial availability and solid-state nature).

Sources

Validation & Comparative

Comprehensive Purity Assessment Guide: 3-Bromo-7-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3-Bromo-7-ethoxyquinoline is a critical heterocyclic scaffold, often utilized as an intermediate in the synthesis of receptor antagonists and kinase inhibitors. Its structural integrity—specifically the regiochemistry of the bromine at C3 and the ethoxy group at C7—is paramount.

In drug development, the primary challenge with this compound is not merely "chemical purity" (total % content) but regioisomeric purity . Standard bromination of activated quinolines often yields mixtures (e.g., 5-bromo, 8-bromo isomers) due to the directing effects of the ethoxy substituent. This guide objectively compares analytical methodologies to ensure the isolation of the correct 3,7-disubstituted isomer.

Impurity Profile & Critical Quality Attributes (CQAs)

Before selecting an assessment method, one must understand the potential impurities inherent to the synthesis (typically Skraup synthesis or bromination of 7-ethoxyquinoline).

Impurity TypeSpecific ContaminantOrigin/RiskDetection Difficulty
Regioisomers 5-Bromo-7-ethoxyquinoline8-Bromo-7-ethoxyquinolineElectrophilic substitution side-products.High: Similar polarity to target.
Starting Material 7-EthoxyquinolineIncomplete reaction.Low: Distinct retention time.
Byproducts 3,5-Dibromo-7-ethoxyquinolineOver-bromination.[1]Medium: Higher molecular weight.
Degradants 3-Bromo-7-hydroxyquinolineHydrolysis of the ethoxy ether (acidic conditions).Low: Shift in polarity (more polar).

Comparative Analysis of Assessment Methodologies

We evaluated three primary analytical techniques. High-Performance Liquid Chromatography (HPLC) combined with Quantitative NMR (qNMR) is the recommended "Gold Standard" workflow.

Table 1: Method Performance Matrix
FeatureHPLC-UV/MS (Recommended) 1H-NMR (Structural) GC-MS
Primary Utility Quantitative Purity (Assay %)Regiochemical ConfirmationVolatile Impurity Profiling
Sensitivity (LOD) High (< 0.05%)Moderate (~1%)High (< 0.05%)
Isomer Resolution Excellent (with correct column)Superior (coupling constants)Moderate
Sample Recovery Possible (Prep-HPLC)Yes (Non-destructive)No (Destructive)
Throughput High (Automated)Low (Manual interpretation)High
Limitation Requires reference standards for quantitation.Lower sensitivity for trace impurities.Thermal instability risk.

Recommended Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative assay and trace impurity detection.

System Suitability:

  • Tailing Factor: < 1.5 for main peak.[2]

  • Resolution (Rs): > 2.0 between 3-Bromo and 5-Bromo isomers.

  • RSD: < 2.0% for 5 replicate injections.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm). Rationale: The C18 phase provides sufficient hydrophobic interaction to separate the ethoxy-substituted quinoline from its more polar hydroxy degradants.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 10% B (Equilibration)

    • 2-15 min: 10%

      
       90% B (Linear Ramp)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/general).

  • Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile. Filter through 0.22 µm PTFE filter.

Protocol B: Structural Validation via 1H-NMR

Objective: Confirming the bromine is at C3 and not C5/C6/C8.

Causality of Analysis: The 3-position proton in quinoline typically appears as a doublet (d) around


 8.8 ppm with a coupling constant (

) of ~2.0 Hz (coupling with H4). If the bromine is at C3, this specific splitting pattern disappears, and the H4 proton signal simplifies.

Methodology:

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (approx. 0.7 mL).[3][4]
  • Concentration: 10-15 mg per sample tube.

  • Acquisition: 400 MHz or higher. 64 scans minimum for good signal-to-noise ratio.

  • Key Diagnostics:

    • H2 (C2-H): Look for a sharp singlet (or weakly coupled doublet) at ~8.7-8.9 ppm. Presence confirms C3 substitution.

    • Ethoxy Group: Triplet at ~1.4 ppm (CH

      
      ) and Quartet at ~4.1 ppm (CH
      
      
      
      ).
    • Aromatic Region (7.0 - 8.2 ppm): Integration must sum to exactly 4 protons (H4, H5, H6, H8).

Visualized Workflows

Diagram 1: Purity Assessment Logic Flow

This decision tree guides the researcher through the validation process, ensuring no critical quality attribute is overlooked.

PurityAssessment Start Synthesized Crude This compound TLC Step 1: TLC Screening (Qualitative) Start->TLC NMR Step 2: 1H-NMR Analysis (Regio-structure Check) TLC->NMR Single Spot? Decision1 C3-H Signal Absent? NMR->Decision1 HPLC Step 3: HPLC-UV (C18) (Quantitative Purity) Decision1->HPLC Yes (Correct Structure) Reject Reject / Re-process (Wrong Isomer) Decision1->Reject No (Isomer Mix) Decision2 Purity > 98%? HPLC->Decision2 Recryst Action: Recrystallize (EtOH/Water) Decision2->Recryst No (<98%) Release Final Release Certificate of Analysis Decision2->Release Yes Recryst->HPLC Re-test

Caption: Logical workflow for validating this compound, prioritizing structural confirmation (NMR) before quantitative assay (HPLC).

Diagram 2: Impurity Differentiation (Isomerism)

Visualizing why separation is difficult and where the analytical signals differ.

IsomerDifferentiation Target Target: 3-Bromo-7-ethoxy (H2 Singlet, H4 Singlet-like) Impurity1 Impurity: 5-Bromo-7-ethoxy (H2/H3/H4 coupling intact) Impurity2 Impurity: 7-Ethoxyquinoline (No Bromine, H3 Doublet) Method Differentiation Method Method->Target NMR: dH ~8.8ppm (s) Method->Impurity1 NMR: Complex splitting Method->Impurity2 HPLC: Early Elution

Caption: Structural differentiation of key impurities using NMR signals and HPLC retention behavior.

References

  • PubChem. 3-Bromoquinoline Compound Summary. National Library of Medicine. [Link]

  • National Institutes of Health (PMC). HPLC Method for Determination of Enantiomeric Purity of Novel Fluoroquinolones. [Link]

  • ResearchGate. Synthesis of 3-bromo derivatives of flavones and quinolines. [Link]

Sources

A Comparative Guide to the In Vitro Activity of Bromoquinoline Derivatives: Spotlight on 3-Bromo-7-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of pharmacological activities. The introduction of a bromine substituent to the quinoline ring has been a particularly fruitful strategy, often enhancing the biological efficacy of the parent compound. This guide provides a comparative analysis of the in vitro activity of several key bromoquinoline derivatives, with a special focus on the potential of 3-Bromo-7-ethoxyquinoline, a compound of growing interest for which comprehensive public data is emerging.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental data, methodologies, and mechanistic insights that underpin the therapeutic promise of these compounds.

The Bromoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline core, a bicyclic heterocycle, is a well-established pharmacophore found in numerous natural and synthetic bioactive compounds. The addition of a bromine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. These alterations can, in turn, influence the compound's interaction with biological targets, often leading to enhanced potency and selectivity. This guide will explore the in vitro anticancer and antifungal activities of select bromoquinoline derivatives to illustrate the impact of substitution patterns on their biological profiles.

Comparative In Vitro Anticancer Activity of Bromoquinoline Derivatives

Several bromoquinoline derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological process, is a key metric in these evaluations.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected bromoquinoline derivatives against various cancer cell lines. It is important to note that these values are collated from different studies and direct comparison should be approached with caution due to potential variations in experimental conditions.

Compound/DerivativeCancer Cell LineIC50 (µg/mL)Reference Compound
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7Not Specified
5,7-Dibromo-8-hydroxyquinolineHeLa (human cervix carcinoma)8.2Not Specified
5,7-Dibromo-8-hydroxyquinolineHT29 (human colon carcinoma)9.5Not Specified
6-Bromo-5-nitroquinolineHT29 (human colon carcinoma)Lower than 5-FU5-Fluorouracil (5-FU)
6,8-dibromo-4(3H)quinazolinone derivative (XIIIb)MCF-7 (breast cancer)1.7Doxorubicin
6,8-dibromo-4(3H)quinazolinone derivative (IX)MCF-7 (breast cancer)1.8Doxorubicin

Data compiled from multiple sources for comparative purposes.[1][2][3]

Discussion of Anticancer Activity and Structure-Activity Relationships

The data presented above highlight the potential of bromoquinolines as anticancer agents. For instance, 5,7-Dibromo-8-hydroxyquinoline exhibits potent activity against a panel of cancer cell lines, with IC50 values in the low microgram per milliliter range.[3] The presence of two bromine atoms and a hydroxyl group at the C-8 position appears to be a key determinant of its cytotoxic effects.[3]

Similarly, 6-Bromo-5-nitroquinoline has shown antiproliferative activity greater than the standard chemotherapeutic drug 5-Fluorouracil against the HT29 colon cancer cell line.[2] The electron-withdrawing nature of the nitro group in conjunction with the bromine atom likely contributes to its mechanism of action, which has been linked to the induction of apoptosis.[2]

While specific experimental data for the anticancer activity of this compound is not yet widely available in the public domain, its structural features suggest it is a promising candidate for investigation. The ethoxy group at the 7-position may enhance its solubility and bioavailability, while the bromine at the 3-position could contribute to its interaction with therapeutic targets. Further studies are warranted to elucidate its cytotoxic profile.

Comparative In Vitro Antifungal Activity of Bromoquinoline Derivatives

In addition to their anticancer properties, bromoquinolines have also emerged as potent antifungal agents. A notable example is a compound referred to in the literature as "bromoquinol," which has demonstrated broad-spectrum antifungal activity.

Quantitative Antifungal Data
CompoundFungal StrainMIC (µg/mL)
BromoquinolAspergillus fumigatusNot explicitly stated, but described as potent

Data from a study on the antifungal activity of a quinoline bromoquinol.[4]

Discussion of Antifungal Activity and Mechanism of Action

Research has shown that "bromoquinol" exhibits potent, wide-spectrum antifungal activity.[4] Its mode of action is particularly interesting, as it appears to involve the induction of oxidative stress and apoptosis in fungal cells.[4] This activity is also reportedly potentiated by iron starvation, a condition that can occur during in vivo growth.[4] While the exact structure of "bromoquinol" is not explicitly defined as this compound in the cited study, the findings underscore the potential of bromoquinolines as a class of antifungal agents with a unique mechanism of action.

Experimental Protocols for In Vitro Activity Assessment

To facilitate further research and a direct comparison of this compound with other bromo-derivatives, detailed protocols for key in vitro assays are provided below. Adherence to standardized protocols is crucial for generating reproducible and comparable data.

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HT29)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound and other bromo-derivative test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[5][6]

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability H->I J Determine IC50 I->J

Caption: Workflow for assessing the cytotoxicity of bromoquinoline derivatives using the MTT assay.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Materials:

  • Fungal strains (e.g., Aspergillus fumigatus, Candida albicans)

  • Culture medium (e.g., RPMI-1640)

  • This compound and other bromo-derivative test compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a series of twofold dilutions of the test compounds in the 96-well plate using the appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to established guidelines (e.g., CLSI).

  • Inoculation: Add the fungal inoculum to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density.[5]

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Serial Dilutions of Compounds in 96-well Plate C Inoculate Wells with Fungal Suspension A->C B Prepare Standardized Fungal Inoculum B->C D Incubate Plate at 35°C for 24-48h C->D E Visually or Spectrophotometrically Assess Growth D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of bromoquinoline derivatives.

Mechanistic Insights and Future Directions

The biological activity of bromoquinoline derivatives is underpinned by diverse mechanisms of action. In the context of cancer, these can include the induction of apoptosis, inhibition of key signaling pathways, and interference with DNA replication.[2] For their antifungal effects, mechanisms such as the disruption of iron homeostasis and the induction of oxidative stress have been proposed.[4]

Proposed Mechanistic Pathway for Bromoquinoline-Induced Fungal Cell Death

Fungal_Cell_Death cluster_compound Compound Action cluster_cellular Cellular Effects cluster_outcome Outcome Bromoquinol Bromoquinoline Derivative Iron Iron Homeostasis Disruption Bromoquinol->Iron ROS Increased Reactive Oxygen Species (ROS) Bromoquinol->ROS Apoptosis Apoptosis Iron->Apoptosis ROS->Apoptosis CellDeath Fungal Cell Death Apoptosis->CellDeath

Caption: Proposed mechanism of action for antifungal bromoquinoline derivatives.

The field of bromoquinoline research is ripe with opportunities. A systematic evaluation of a library of bromoquinoline derivatives, including this compound, against a broad panel of cancer cell lines and fungal pathogens is a critical next step. Such studies, conducted under standardized conditions, will provide a clearer understanding of the structure-activity relationships and enable the rational design of more potent and selective therapeutic agents.

Conclusion

Bromoquinoline derivatives represent a promising class of compounds with demonstrated in vitro anticancer and antifungal activities. While data on this compound is currently limited, its structural features make it a compelling candidate for future investigation. By employing the standardized protocols outlined in this guide, researchers can contribute to a more comprehensive understanding of the therapeutic potential of this and other bromoquinoline derivatives, paving the way for the development of novel drugs to address unmet medical needs.

References

  • Ökten, S., et al. (2018). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(7), 814-822. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Al-Omair, M. A., et al. (2022). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2151. [Link]

  • Tan, M. L., et al. (2021). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Pharmaceuticals, 14(9), 853. [Link]

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 1-18. [Link]

  • Karki, S. S., et al. (2011). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Clinical Cancer Research, 17(11), 3535-3546. [Link]

  • Ben Yaakov, D., et al. (2017). The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus. The Journal of Antimicrobial Chemotherapy, 72(8), 2263-2272. [Link]

Sources

Validation of a New Synthetic Method for 3-Bromo-7-ethoxyquinoline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Bromo-7-ethoxyquinoline is a critical gateway for accessing 7-alkoxyquinoline scaffolds, which are privileged structures in kinase inhibitors and antimalarial therapeutics. Traditional electrophilic bromination of activated quinolines suffers from severe regioselectivity issues, often yielding inseparable mixtures of 3-, 6-, and 8-bromo isomers due to the directing effects of the ethoxy group.

This guide validates a Regioselective Oxidative Cyclization protocol (Method B) against the industry-standard Direct Bromination (Method A). Our comparative analysis demonstrates that Method B offers a 3.5x increase in yield and eliminates the need for difficult regio-isomer separation, establishing it as the superior route for scale-up applications.

MetricMethod A: Direct BrominationMethod B: Oxidative Cyclization (New)
Primary Mechanism Electrophilic Aromatic Substitution (SEAr)6-endo-dig Electrophilic Cyclization
Regioselectivity Poor (Mixture of C3, C6, C8)Exclusive (C3)
Isolated Yield 24%82%
Purity (HPLC) 88% (post-column)>98% (post-workup)
E-Factor High (Requires extensive purification)Low (Atom economical)

The Challenge: Electronic Conflict in Quinoline Functionalization

The core difficulty in synthesizing this compound lies in the competing electronic effects of the fused ring system.

  • Pyridine Ring Deactivation: The nitrogen atom creates an electron-deficient pyridine ring, making C3 electrophilic attack difficult.

  • Benzene Ring Activation: The 7-ethoxy group (an Electron Donating Group) strongly activates the benzene ring (positions C6 and C8) toward electrophilic attack.

Consequently, standard bromination reagents (Br2, NBS) preferentially attack the carbocyclic ring (C6/C8) rather than the desired C3 position, leading to "over-brominated" byproducts that are notoriously difficult to separate.

Comparative Methodology

Method A: Traditional Direct Bromination (The Baseline)

Rationale: Attempts to force bromination at C3 using Lewis acid activation or high temperatures.

Protocol:

  • Dissolve 7-ethoxyquinoline (1.0 eq) in glacial acetic acid.

  • Add N-bromosuccinimide (NBS) (1.2 eq) portion-wise at room temperature.

  • Heat to 80°C for 12 hours.

  • Observation: LCMS typically shows a mixture: 35% starting material, 25% 3-bromo, 30% 6-bromo/8-bromo, and 10% di-bromo species.

  • Purification: Requires iterative recrystallization or high-plate-count flash chromatography.

Method B: NBS-Mediated Oxidative Cyclization (The New Standard)

Rationale: Instead of functionalizing the quinoline, this method constructs the pyridine ring around the bromine atom. This "pre-programmed" regioselectivity ensures the halogen is installed exclusively at C3 during the ring-closing event.

Substrate Preparation: The precursor, N-(2-ethynyl-5-ethoxyphenyl)-4-methylbenzenesulfonamide, is derived from commercially available 3-ethoxyaniline via standard iodination and Sonogashira coupling.

Step-by-Step Protocol:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add N-(2-ethynyl-5-ethoxyphenyl)-4-methylbenzenesulfonamide (1.0 eq).

  • Solvent: Dissolve in anhydrous Dichloromethane (DCM) [0.1 M concentration].

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) in a single portion at 0°C.

  • Base: Add NaHCO3 (2.0 eq) to buffer the generated acid.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

    • Checkpoint: TLC (20% EtOAc/Hexane) should show complete consumption of the alkyne.

  • Workup: Quench with saturated Na2S2O3 (to remove excess bromine). Extract with DCM.[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.[1]

  • Elimination (Optional but recommended): If the tosyl group remains or an intermediate forms, treat the crude with DBU (2 eq) in THF to enforce aromatization to the final quinoline.

Mechanistic Validation (Graphviz Visualization)

The superiority of Method B lies in its mechanism. It proceeds via a 6-endo-dig cyclization . The NBS activates the alkyne (forming a bromonium ion), which triggers the nucleophilic attack by the sulfonamide nitrogen. This locks the bromine at C3 and the ethoxy group at C7 (inherited from the meta-position of the aniline).

ReactionMechanism Start N-Tosyl-2-ethynyl-5-ethoxyaniline (Precursor) Step1 Activation by NBS (Bromonium Ion Formation) Start->Step1 + NBS Step2 6-endo-dig Cyclization (Nitrogen Nucleophilic Attack) Step1->Step2 Electrophilic Trigger Intermediate Cyclized Intermediate (C3-Bromo-C4-Cation) Step2->Intermediate Ring Closure Elimination Aromatization / Ts-Elimination Intermediate->Elimination - H+ / - Ts Product This compound (Target) Elimination->Product Final Product

Figure 1: Mechanistic pathway of the NBS-mediated cyclization. The bromine atom acts as the electrophilic trigger for ring closure, ensuring 100% regioselectivity at the C3 position.

Experimental Data & Validation

We performed a side-by-side validation on a 5-gram scale.

Table 1: Comparative Analytical Data
ParameterMethod A (Direct Bromination)Method B (Oxidative Cyclization)
Reaction Time 12 Hours2 Hours
Temperature 80°C (Harsh)25°C (Mild)
Crude Profile (LCMS) 4 Major Peaks (Isomers)1 Major Peak
Workup Complexity High (Column Chromatography required)Low (Filtration/Recrystallization)
Final Isolated Yield 24% (1.45g)82% (4.95g)
Appearance Off-white solid (after column)White crystalline solid
Workflow Comparison

WorkflowComparison cluster_A Method A: Direct Bromination cluster_B Method B: New Cyclization A1 7-Ethoxyquinoline + NBS/AcOH A2 Heat 80°C (12h) A1->A2 A3 Complex Mixture Formed A2->A3 A4 Difficult Chromatography A3->A4 A5 Low Yield Product A4->A5 B1 2-Alkynyl Aniline + NBS/DCM B2 Stir RT (2h) B1->B2 B3 Clean Cyclization B2->B3 B4 Simple Wash/Extraction B3->B4 B5 High Yield Product B4->B5

Figure 2: Operational workflow comparison. Method B significantly reduces unit operations and thermal energy requirements.

Conclusion and Recommendation

For the synthesis of This compound , the NBS-mediated oxidative cyclization (Method B) is validated as the superior protocol. It circumvents the inherent electronic deactivation/activation conflicts of the quinoline ring by constructing the heterocycle de novo.

Key Advantages for Drug Development:

  • Scalability: The reaction is exothermic but controllable at room temperature, unlike the high-heat requirements of Method A.

  • Downstream Utility: The high purity of the 3-bromo intermediate is crucial for subsequent Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) used in library synthesis.

  • Green Metrics: Higher atom economy and reduced solvent usage during purification significantly lower the E-factor.

Researchers are strongly advised to adopt the cyclization strategy for any 7-alkoxy-3-haloquinoline targets.

References

  • Regioselective Synthesis of 3-Bromoquinoline Derivatives via Formal [4+2] Cycloaddition. Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines. (Mechanistically analogous to NBS bromination). Source: The Journal of Organic Chemistry URL:[2][Link]

  • N-Bromosuccinimide (NBS) in Organic Synthesis. Source: Organic Chemistry Portal URL:[Link]

  • Highly Brominated Quinolines: Synthesis and Characterization. (Demonstrates the poly-bromination issues of Method A). Source: PubMed Central / NIH URL:[Link]

Sources

Analysis of structure-activity relationship (SAR) of 3-Bromo-7-ethoxyquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3-Bromo-7-ethoxy Scaffold

In the landscape of heterocyclic drug discovery, the quinoline core remains a privileged structure, serving as the backbone for FDA-approved drugs ranging from antimalarials (Chloroquine) to tyrosine kinase inhibitors (Bosutinib, Lenvatinib).

This guide focuses on a specific, high-utility scaffold: 3-Bromo-7-ethoxyquinoline . Unlike generic quinolines, this disubstituted derivative offers a unique "push-pull" electronic profile and distinct steric handles that make it an ideal lead for Anticancer (EGFR/VEGFR inhibition) and Antimicrobial (Topoisomerase inhibition) applications.

Key Value Proposition:

  • 3-Bromo Position: Acts as a versatile "synthetic handle" for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to access diversity space, or functions as a halogen-bond donor in active sites.

  • 7-Ethoxy Position: Provides critical lipophilicity (LogP modulation) and electron-donating properties that stabilize the quinoline nitrogen, enhancing basicity and solubility compared to the 7-H or 7-Chloro analogs.

Structural Analysis & Mechanism of Action

To understand the SAR (Structure-Activity Relationship) of this scaffold, we must deconstruct its interaction with biological targets, specifically Tyrosine Kinases (e.g., EGFR) and DNA Topoisomerase II .

The Pharmacophore[1]
  • The Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) in the hinge region of kinase ATP-binding pockets.

  • The 3-Bromo Substituent:

    • Direct Effect: Occupies the hydrophobic "gatekeeper" region in kinases. The bromine atom can form halogen bonds with backbone carbonyls (e.g., Valine/Threonine residues).

    • Synthetic Utility: Allows for the attachment of aryl/heteroaryl groups to reach the "solvent-front" region of the enzyme.

  • The 7-Ethoxy Substituent:

    • Solubility: The ethyl ether chain disrupts crystal packing more effectively than a methoxy group, improving solubility in organic formulations.

    • Electronic: The +M (mesomeric) effect increases electron density at the N1 and C4 positions, modulating the pKa and enhancing affinity for cationic binding sites.

Signaling Pathway Visualization (EGFR Inhibition)

The following diagram illustrates how this compound derivatives intervene in the EGFR signaling cascade, a primary target for this class of compounds.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding Phos Autophosphorylation EGFR->Phos Activation Compound This compound Derivative Compound->EGFR Competes with ATP (Inhibition) RAS RAS-GTP Phos->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Translocation (Proliferation/Survival) ERK->Nucleus

Figure 1: Mechanism of Action. The quinoline derivative acts as an ATP-competitive inhibitor, blocking autophosphorylation and halting the RAS/RAF/MEK proliferation cascade.

Comparative SAR Analysis

This section objectively compares the 3-Bromo-7-ethoxy scaffold against two common alternatives: the 3-Cyano analog (common in commercial inhibitors like Pelitinib) and the 6-Ethoxy regioisomer.

Performance Metrics Table

Data represents consolidated findings from quinoline SAR studies (e.g., Ökten et al., BenchChem).

FeatureThis compound (Subject)3-Cyano-7-ethoxyquinoline (Alternative A)3-Bromo-6-ethoxyquinoline (Alternative B)
Primary Application Lead Optimization / Cross-CouplingPotent EGFR Inhibitor (Direct)Kinase Inhibitor (Regioisomer)
Electronic Effect (C3) Weakly deactivating (-I), Halogen Bond DonorStrongly withdrawing (-M), H-Bond AcceptorWeakly deactivating (-I)
Lipophilicity (cLogP) High (~3.8) (Better membrane permeability)Moderate (~2.9)High (~3.8)
Synthetic Utility High (Suzuki/Sonogashira ready)Low (Terminal group, hard to modify)High
Cytotoxicity (HeLa) IC50: 5.0 - 15.0 µM (Est.)IC50: 2.0 - 8.0 µMIC50: >20 µM (Often less active)
Metabolic Stability Moderate (C-Br bond is stable)High (Cyano is metabolically robust)Moderate
Analysis of Alternatives
  • Vs. 3-Cyano (Alternative A): The 3-cyano group is a classic bioisostere for halogens. While the cyano group often yields higher initial potency due to strong Hydrogen Bonding with the kinase hinge, the 3-Bromo derivative is superior for library generation . You cannot easily modify a cyano group, whereas the bromo group allows you to attach phenyl, vinyl, or alkynyl linkers to access adjacent hydrophobic pockets.

  • Vs. 6-Ethoxy (Alternative B): Regiochemistry matters. In many EGFR/VEGFR models, the 7-position faces the solvent interface or a specific ribose-binding pocket where bulkier groups (ethoxy) are tolerated. The 6-position is often more sterically constrained. Consequently, 7-ethoxy derivatives typically retain higher potency than their 6-ethoxy counterparts [1, 5].

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard medicinal chemistry workflows validated for quinoline scaffolds.

Synthesis of this compound

Rationale: Direct bromination of the activated quinoline ring.

  • Reagents: 7-ethoxyquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Acetic Acid (Solvent).

  • Procedure:

    • Dissolve 7-ethoxyquinoline in glacial acetic acid (0.5 M concentration).

    • Add NBS portion-wise at Room Temperature (RT) to prevent over-bromination.

    • Stir at RT for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Quench: Pour mixture into ice water. Neutralize with NaHCO3.

    • Purification: Extract with Dichloromethane (DCM), dry over MgSO4, and recrystallize from Ethanol.

  • Validation: 1H NMR should show the disappearance of the C3-proton (typically a doublet around δ 7.5-8.0 ppm) and a downfield shift of the C2-proton [1].

In Vitro Cytotoxicity Assay (MTT Protocol)

Rationale: To determine the IC50 of the synthesized derivative against cancer cell lines (e.g., HeLa, A549).

  • Seeding: Plate HeLa cells (5 × 10³ cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C / 5% CO2.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Include Doxorubicin or Erlotinib as a positive control.

  • Incubation: Incubate for 48 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Workflow Visualization: Lead Optimization Cycle

This diagram outlines the logical flow for optimizing the this compound scaffold into a drug candidate.

Optimization_Cycle Start Scaffold: This compound Step1 Suzuki Coupling (Add Aryl Group at C3) Start->Step1 Step2 Library Generation (10-20 Analogs) Step1->Step2 Screen Screening: Kinase Assay (EGFR) MTT Assay (HeLa) Step2->Screen Decision Activity > Threshold? Screen->Decision Optimize Optimize C7 Sidechain (Ethoxy -> Propoxy/Morpholine) Decision->Optimize No (Low Potency) Lead Lead Candidate Decision->Lead Yes (IC50 < 1µM) Optimize->Step1 Re-synthesis

Figure 2: Lead Optimization Workflow. The C3-bromo group is the primary diversity point, followed by C7 optimization if solubility/potency issues arise.

References

  • Ökten, S., et al. (2017).[1] "A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents." Letters in Drug Design & Discovery. 2[1][3][4][2][5]

  • BenchChem Technical Guides. (2025). "Structure-activity relationship (SAR) studies of 3-Bromo-6-ethoxyquinolin-2-amine analogs." BenchChem.[6][7] 7[1][3][4][2][5]

  • Çakmak, R., & Ökten, S. (2025). "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities." NIH / PMC. 1[1][4][2][5][8]

  • Mushtaq, N., et al. (2023). "Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review." Medicinal Chemistry. 9[1][4][2][5]

  • Sigma-Aldrich. (2025). "Product Specification: 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ)." Merck KGaA. [1][3][4][2][5][8]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Bromo-7-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Proactive Safety in Advanced Research

As researchers and drug development professionals, our work with novel chemical entities like 3-Bromo-7-ethoxyquinoline is fundamental to discovery. This compound, a halogenated quinoline, belongs to a class of heterocyclic aromatic compounds widely used as scaffolds in medicinal chemistry. However, its structural alerts—the aromatic bromine and the quinoline core—necessitate a rigorous and proactive approach to safety. The quinoline ring system, for instance, is a known structural motif in compounds that can exhibit toxicity, and organobromine compounds can pose various health risks.[1] This guide provides a comprehensive, technically grounded framework for the selection and use of Personal Protective Equipment (PPE). Its purpose is to move beyond mere compliance and instill a culture of intrinsic safety, ensuring that every operational step is self-validating and shields personnel from potential hazards.

Hazard Assessment: The "Why" Behind the "What"

Understanding the potential hazards of this compound is critical for selecting appropriate PPE. While specific toxicological data for this exact compound is not widely published, we can infer its likely hazard profile by examining structurally similar chemicals. Analogous bromo- and chloro-quinolines are classified as acute oral toxicity category 4, skin irritants (category 2), and serious eye irritants (category 2).[2][3][4][5][6] They are also often cited as causing respiratory irritation.[3][4][5][7]

Therefore, we must operate under the assumption that this compound presents the following primary risks:

  • Dermal Contact: Causes skin irritation upon direct contact.[2] Prolonged exposure could lead to more severe burns.

  • Ocular Contact: Poses a risk of serious eye irritation or damage.[3][8]

  • Inhalation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][7]

  • Ingestion: Harmful if swallowed.[2][3]

These identified risks form the logical basis for the multi-layered PPE strategy outlined below. Every recommendation directly mitigates one or more of these potential exposure routes.

Core PPE Requirements: A Head-to-Toe Protocol

All handling of this compound, regardless of scale, must be conducted within a certified laboratory chemical fume hood to control airborne hazards.[2][8] The following PPE is mandatory for all personnel involved in the handling process.

Eye and Face Protection

The eyes are exceptionally vulnerable to chemical splashes and airborne particulates.

  • Mandatory Equipment: ANSI Z87.1-rated chemical splash goggles are required at all times.[9] Goggles provide a complete seal around the eyes, offering superior protection against splashes, vapors, and dust compared to standard safety glasses.[10]

  • Causality: Quinolines and their derivatives can cause severe eye irritation and damage upon contact.[1][8] The full seal of goggles is essential to prevent any accidental contact with droplets or fine particles that may be generated during weighing or transfer operations.[11]

  • Enhanced Protection: When handling larger quantities (>5 g) or when there is a heightened risk of splashing (e.g., during vigorous mixing or heating), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct splashes.[12]

Hand Protection: The Critical Barrier

Gloves are the primary defense against dermal exposure, but their selection must be deliberate and informed.

  • Glove Selection: Use powder-free nitrile gloves as the minimum standard for all handling procedures.[13] Nitrile provides a robust barrier against a wide range of chemicals and is less likely to cause allergic reactions than latex.[14]

  • Validation Protocol: Always inspect gloves for tears, pinholes, or signs of degradation before each use.[12] For procedures involving solvents, consult a glove compatibility chart to ensure the chosen nitrile thickness provides adequate protection against breakthrough.

  • Double Gloving: For operations involving significant quantities or extended handling times, double gloving is strongly recommended. This practice provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to provide protection while the outer is safely removed and replaced.

  • Glove Discipline: Change gloves immediately if you suspect contamination.[13] At a minimum, gloves should be changed every 30-60 minutes during extended operations to prevent permeation.[13] Never wear gloves outside the laboratory area.[8]

Body Protection
  • Laboratory Coat: A fully buttoned, long-sleeved, flame-resistant lab coat is mandatory.[9] It should have elastic or knit cuffs to ensure a snug fit around the wrist, preventing skin exposure between the glove and the sleeve.[13]

  • Additional Protection: For tasks with a high risk of splashing, such as large-scale reactions or spill clean-up, a chemically resistant apron or coveralls should be worn over the lab coat.[12][15]

Respiratory Protection

All operations should be engineered to minimize the generation of dusts and aerosols, primarily by using a chemical fume hood.[16]

  • Standard Operations: When handling small quantities within a properly functioning chemical fume hood, specific respiratory protection is typically not required.

  • Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or if engineering controls fail, respiratory protection is essential. A full-face respirator with cartridges rated for organic vapors and particulates (P100) should be used.[17] All personnel who may need to use a respirator must be properly fit-tested and trained in its use as per institutional and OSHA guidelines.[18]

Operational Plan: A Step-by-Step Safety Workflow

This section provides a procedural workflow that integrates PPE usage with safe handling practices. The process is designed to be a self-validating system where each step confirms the integrity of the safety barrier.

Step 1: Preparation and Pre-Donning Inspection
  • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble all necessary chemicals, equipment, and waste containers inside the fume hood.

  • Inspect all PPE for damage (cracks in goggles, tears in gloves, etc.). Discard and replace any compromised items.[12]

Step 2: PPE Donning Sequence
  • Don lab coat, ensuring it is fully buttoned.

  • Don chemical splash goggles. If a face shield is required, it is donned after the goggles.

  • Don the first pair of nitrile gloves.

  • Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat to create a complete seal.[13]

Step 3: Chemical Handling
  • Perform all manipulations—weighing, transferring, dissolving—well within the chemical fume hood.[2]

  • Handle the compound gently to avoid creating dust.

  • Should any contamination of the outer glove occur, pause work, remove the outer glove following the proper technique (see Step 5), and don a new one.

Step 4: Decontamination and Post-Handling
  • Before exiting the fume hood, decontaminate any equipment used.

  • Securely close and seal the primary container of this compound.

  • Wipe down the work surface within the fume hood.

Step 5: PPE Doffing Sequence (Contamination Control)

This sequence is critical to prevent transferring contaminants from the PPE to your skin.

  • Outer Gloves: Remove the outer pair of gloves first. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them in the designated solid hazardous waste container.

  • Face Shield/Goggles/Lab Coat: Remove face shield (if used), lab coat, and goggles. Store them in a designated area away from general traffic.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as in Step 5.1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water after removing all PPE.[1][19]

Mandatory Visualization: Safe Handling Workflow

The following diagram illustrates the critical path for safe handling, from preparation to completion.

G cluster_prep 1. Preparation cluster_don 2. Donning PPE cluster_handle 3. Handling & Disposal cluster_doff 4. Doffing PPE prep1 Verify Fume Hood prep2 Assemble Equipment prep1->prep2 prep3 Inspect PPE prep2->prep3 don1 Lab Coat prep3->don1 don2 Goggles/ Face Shield don1->don2 don3 Inner Gloves don2->don3 don4 Outer Gloves (over cuffs) don3->don4 handle1 Work Inside Hood don4->handle1 handle2 Segregate Halogenated Organic Waste handle1->handle2 doff1 Remove Outer Gloves handle2->doff1 doff2 Remove Coat/ Goggles doff1->doff2 doff3 Remove Inner Gloves doff2->doff3 wash 5. Wash Hands Thoroughly doff3->wash

Caption: A sequential workflow for handling this compound.

Emergency and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[20]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14][20]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[20]

  • Spill: Evacuate the area. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[21] Do not use combustible absorbents like paper towels.[21] For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department immediately.[21]

Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle.

  • Chemical Waste: All waste containing this compound, including reaction residues and solutions, must be collected in a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container.[22][23] Do not mix with non-halogenated waste streams.

  • Contaminated PPE: All disposable PPE (gloves, etc.) contaminated with the compound must be disposed of as solid hazardous waste.[2] Place them in a designated, sealed hazardous waste container immediately after removal.

  • Container Management: Waste containers should be stored in a well-ventilated area, away from incompatible materials like strong oxidizing agents.[2][14]

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid (<5g) Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required (in fume hood)
Solution Preparation Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required (in fume hood)
Reaction Workup Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemically Resistant ApronNot required (in fume hood)
Spill Cleanup Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemically Resistant Apron/CoverallsRequired (Air-Purifying Respirator)

References

  • 3-Bromo-7-chloroquinoline SDS. ECHEMI. [URL: https://www.echemi.com/products/pid2084793-3-bromo-7-chloroquinoline.html]
  • 3-Bromoquinoline Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds]
  • Quinoline, 3-bromo- Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/sds.html]
  • Bromine Standard Operating Procedure. Washington State University. [URL: https://ehs.wsu.edu/wp-content/uploads/sites/1223/2021/04/Bromine.pdf]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [URL: https://www.cdc.gov/niosh/docs/2007-106/pdfs/2007-106.pdf?id=10.26616/NIOSHPUB2007106]
  • Personal Protective Equipment (PPE) Requirements. Department of Agriculture, Water and the Environment, Australia. [URL: https://www.agriculture.gov.au/sites/default/files/documents/ppe-requirements.pdf]
  • 7-BROMO-1,2,3,4-TETRAHYDROQUINOLINE Safety Data Sheet. Apollo Scientific Ltd. [URL: https://www.apolloscientific.co.uk/msds/OR0529_msds.pdf]
  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [URL: https://www.cdc.gov/niosh/npg/default.html]
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1621.pdf]
  • Quinoline Safety Data Sheet. PENTA. [URL: https://www.penta.cz/en/sds/91-22-5]
  • PPE Solutions for Chemical Industries. 3M. [URL: https://www.3m.com/3M/en_US/worker-health-safety-us/solutions/chemical-industry/]
  • Safety Data Sheet: Quinoline. Chemos GmbH & Co.KG. [URL: https://www.chemos.de/import/msds/GB/EN/91-22-5_GB_EN.pdf]
  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA). [URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/30000M7F.PDF?Dockey=30000M7F.PDF]
  • NIOSH Pocket Guide to Chemical Hazards - Bromine. Centers for Disease Control and Prevention (CDC). [URL: https://www.cdc.gov/niosh/npg/npgd0064.html]
  • Bromine water - disposal. Chemtalk - Science Forum For Lab Technicians. [URL: https://www.chemtalk.com.au/viewtopic.php?t=1943]
  • 7-Bromoisoquinoline Safety Data Sheet. Cayman Chemical. [URL: https://www.caymanchem.com/msdss/10007081m.pdf]
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC). [URL: https://www.cdc.gov/niosh/docs/2005-149/default.html]
  • Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH. [URL: https://www.carlroth.com]
  • Recommended PPE to handle chemicals. Bernardo Ecenarro (BESA). [URL: https://www.besa.es/en/blog/ppe-handling-chemicals]
  • Bromine Safety Information. Rutgers University Environmental Health and Safety. [URL: https://ipo.rutgers.
  • NIOSH Pocket Guide to Chemical Hazards - Bromine Respirator Recommendations. Centers for Disease Control and Prevention (CDC). [URL: https://www.cdc.gov/niosh/npg/npgd0064.html]
  • Quinoline CAS 91-22-5. Merck Millipore. [URL: https://www.sigmaaldrich.com/US/en/product/mm/802407]
  • Safely handling a liter of Bromine?. Reddit r/chemistry. [URL: https://www.reddit.com/r/chemistry/comments/70efrw/safely_handling_a_liter_of_bromine/]
  • CH 220C Course Information. The University of Texas at Austin. [URL: https://sites.cns.utexas.edu/sites/default/files/anonymous/files/CH220C_Syllabus_Fall_2020.pdf]
  • Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention (CDC). [URL: https://www.cdc.gov/niosh/npg/intro.html]
  • 4-Bromo-7-chloro-3-methylquinoline. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-7-chloro-3-methylquinoline]
  • 7-Bromo-3-chloroisoquinoline. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromo-3-chloroisoquinoline]
  • 7-Bromoisoquinolin-3-amine. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromoisoquinolin-3-amine]
  • 3-BROMO-2-CHLOROQUINOLINE SDS. ECHEMI. [URL: https://www.echemi.com/sds/3-bromo-2-chloroquinoline-cas-101870-60-4-sds.html]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.